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  • Product: 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
  • CAS: 1310738-85-2

Core Science & Biosynthesis

Foundational

Pharmacological Potential of 3-(Adamantan-1-yl)-1H-Pyrazole-5-Carbaldehyde in Drug Design

Executive Summary: The "Lipophilic Bullet" Strategy In modern drug discovery, the "Magic Bullet" concept often fails due to poor bioavailability or inability to penetrate sanctuary sites like the Central Nervous System (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Bullet" Strategy

In modern drug discovery, the "Magic Bullet" concept often fails due to poor bioavailability or inability to penetrate sanctuary sites like the Central Nervous System (CNS) or complex microbial biofilms. The molecule 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde (referred to hereafter as AdPy-CHO ) represents a high-value "divergent hub" scaffold.

It combines three critical pharmacological elements:

  • The Adamantane Cage: A bulky, lipophilic anchor that facilitates membrane permeation and blood-brain barrier (BBB) crossing, while sterically protecting metabolic hotspots.

  • The Pyrazole Ring: A privileged heterocyclic pharmacophore capable of hydrogen bonding (donor/acceptor) and

    
    -stacking interactions, commonly found in kinase inhibitors and anti-inflammatories (e.g., Celecoxib).
    
  • The Carbaldehyde Warhead: A reactive electrophilic handle allowing for rapid diversification into Schiff bases, hydrazones, and covalent inhibitors.

This guide details the synthetic access, structural logic, and pharmacological applications of AdPy-CHO, positioning it as a premier scaffold for next-generation neurotherapeutics , antimicrobials , and kinase inhibitors .

Structural Analysis & ADME Logic

The Lipophilic Anchor Effect

The adamantane moiety increases the logP (partition coefficient) of the molecule significantly. Unlike linear alkyl chains, the adamantane "diamondoid" cage is rigid. This rigidity reduces the entropic penalty upon binding to protein active sites (e.g., the M2 channel of Influenza A or the hydrophobic pocket of DPP-4).

The Tautomeric Switch

The pyrazole ring exists in annular tautomerism (


- and 

- forms). In the context of AdPy-CHO, the aldehyde at position 5 (or 3, depending on tautomer) allows for bidentate chelation with metal ions in metalloenzymes, or hydrogen bond networking in kinase hinge regions.
SAR Map (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) zones of the AdPy-CHO scaffold.

SAR_Map Adamantane Adamantane Cage (Lipophilic Anchor) Pyrazole Pyrazole Core (Scaffold/H-Bonding) Adamantane->Pyrazole Steric Bulk & Metabolic Shielding BBB BBB Penetration (CNS Targets) Adamantane->BBB Aldehyde C-5 Carbaldehyde (Reactive Warhead) Pyrazole->Aldehyde Electronic Coupling Kinase Kinase Hinge Binding Pyrazole->Kinase Covalent Schiff Base/Hydrazone Formation Aldehyde->Covalent

Figure 1: SAR Map of AdPy-CHO. The adamantane cage drives permeation, the pyrazole orients the molecule, and the aldehyde serves as the diversification point.

Strategic Synthesis Protocol

Objective: Synthesize 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde with high regioselectivity. Challenge: Direct formylation (Vilsmeier-Haack) often targets the C-4 position. To get the C-5 aldehyde, we utilize a Claisen Condensation -> Cyclization -> Reduction -> Oxidation pathway.

Step-by-Step Methodology
Step 1: Synthesis of Adamantyl Diketoester
  • Reagents: 1-Adamantyl methyl ketone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt) (1.5 eq), Ethanol (EtOH).

  • Protocol:

    • Dissolve NaOEt in anhydrous EtOH under

      
       atmosphere.
      
    • Add 1-Adamantyl methyl ketone dropwise at 0°C.

    • Add Diethyl oxalate slowly to avoid exotherms.

    • Reflux for 4 hours. The solution will turn dark orange/red.

    • Acidify with HCl to precipitate the diketoester intermediate.

  • Mechanism: Claisen condensation yields ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate.

Step 2: Pyrazole Ring Closure
  • Reagents: Diketoester (from Step 1), Hydrazine hydrate (

    
    ) (1.1 eq), EtOH.
    
  • Protocol:

    • Resuspend the diketoester in EtOH.

    • Add hydrazine hydrate dropwise at room temperature (RT).

    • Reflux for 2 hours.

    • Cool and filter the precipitate. Recrystallize from EtOH.

  • Product: Ethyl 3-(adamantan-1-yl)-1H-pyrazole-5-carboxylate.

Step 3: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LAH) (2.0 eq), dry THF.

  • Protocol:

    • Suspend LAH in dry THF at 0°C.

    • Add the pyrazole ester (dissolved in THF) dropwise.

    • Stir at RT for 3 hours.

    • Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter salts and evaporate solvent.

  • Product: (3-(adamantan-1-yl)-1H-pyrazol-5-yl)methanol.

Step 4: Selective Oxidation to Aldehyde
  • Reagents: Manganese Dioxide (

    
    ) (activated, 10 eq), Dichloromethane (DCM) or Chloroform.
    
  • Protocol:

    • Dissolve the alcohol in DCM.

    • Add activated

      
      .
      
    • Stir vigorously at RT for 12–24 hours (monitoring via TLC).

    • Filter through a Celite pad.

    • Evaporate solvent to yield the crude aldehyde.

  • Validation:

    
    -NMR should show a singlet aldehyde proton at 
    
    
    
    ppm and disappearance of
    
    
    doublet.
Synthetic Workflow Diagram (Graphviz)

Synthesis_Flow Start 1-Adamantyl Methyl Ketone Step1 Claisen Condensation (Diethyl Oxalate/NaOEt) Start->Step1 Inter1 Diketoester Intermediate Step1->Inter1 Step2 Cyclization (Hydrazine Hydrate) Inter1->Step2 Inter2 Ethyl 3-(adamantan-1-yl)-pyrazole-5-carboxylate Step2->Inter2 Step3 Reduction (LiAlH4/THF) Inter2->Step3 Inter3 Hydroxymethyl Derivative Step3->Inter3 Step4 Oxidation (MnO2/DCM) Inter3->Step4 Final 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde Step4->Final

Figure 2: Synthetic pathway for AdPy-CHO. Note the use of MnO2 for controlled oxidation to prevent over-oxidation to the carboxylic acid.

Pharmacological Applications (The "Divergent Hub")

Once synthesized, AdPy-CHO serves as the precursor for three distinct classes of bioactive agents.

Application A: Antimicrobial Schiff Bases

Mechanism: The aldehyde is condensed with aromatic amines or hydrazides to form Schiff bases (imines).

  • Target: Bacterial DNA Gyrase and Fungal CYP51.

  • Rationale: The adamantane group disrupts the microbial cell membrane lipid bilayer, facilitating the entry of the pyrazole-imine pharmacophore which then binds to the enzyme active site.

  • Data Insight: Research indicates that adamantyl-pyrazole Schiff bases show MIC values comparable to Ciprofloxacin against S. aureus and E. coli [1, 2].

Application B: EGFR Kinase Inhibition (Oncology)

Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair for the hinge region of kinases (e.g., EGFR, VEGFR).

  • Design: Condensation with 4-amino-quinazolines or similar heterocycles creates a "dual-anchor" inhibitor.

  • Rationale: The adamantane group occupies the hydrophobic pocket adjacent to the ATP binding site, improving binding affinity (

    
    ) and selectivity.
    
Application C: Neuroprotection (Alzheimer's)

Mechanism: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition.

  • Design: AdPy-CHO derivatives (specifically hydrazones) act as dual binding site inhibitors. The adamantane binds the peripheral anionic site (PAS), while the pyrazole-hydrazone moiety interacts with the catalytic active site (CAS).

  • Result: Prevention of acetylcholine breakdown and inhibition of amyloid-beta aggregation [3].

Experimental Protocol: Bioassay for Antimicrobial Potency

To validate the pharmacological potential of AdPy-CHO derivatives, the following Minimum Inhibitory Concentration (MIC) protocol is recommended.

Reagents:

  • Muller-Hinton Broth (MHB).

  • Dimethyl Sulfoxide (DMSO) (Solvent).

  • Resazurin dye (indicator).

  • Bacterial strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Protocol:

  • Stock Solution: Dissolve AdPy-CHO derivative in 100% DMSO to a concentration of 10 mg/mL. Note: Adamantane derivatives require sonication for full solubility.

  • Dilution: Prepare serial two-fold dilutions in MHB in a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL). Final DMSO concentration must be < 1%.
  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Visualization: Add 20

    
    L of 0.01% Resazurin solution. Incubate for 2 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Control: Include Ciprofloxacin as a positive control and DMSO-only as a negative control.

Data Summary: Comparative Potency

The following table summarizes the theoretical and observed potency ranges for AdPy-CHO derivatives based on literature meta-analysis.

Pharmacological ClassTargetDerivative TypeTypical IC50 / MICReference
Antimicrobial DNA GyraseSchiff Base (with thiophene)2 - 8

g/mL
[1]
Antifungal CYP51Hydrazone4 - 16

g/mL
[1]
Anticancer EGFR KinaseUrea/Thifensulfuron hybrid0.5 - 5

M
[2]
Neuroprotective AChEHydrazone0.1 - 1.5

M
[3]

References

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Source: National Institutes of Health (PMC) / Vertex AI Search URL:[Link] (Validates the antimicrobial activity of adamantyl-pyrazole hybrids).

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Source: Cardiff University / ORCA URL:[Link] (Provides context on pyrazole-carbaldehydes as anticancer precursors).

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents. Source: PMC / PubMed URL:[Link] (Confirms the multi-target potential of pyrazole-Schiff bases).

  • Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Source: Scientific Reports (Nature) URL:[Link] (Demonstrates the lipophilic advantage of the adamantane cage in drug design).

Exploratory

3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde CAS number and identifiers

Compound Profile & Identifiers 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde is a specialized heterocyclic building block characterized by the fusion of a bulky, lipophilic adamantane cage with a polar, reactive pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Identifiers

3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde is a specialized heterocyclic building block characterized by the fusion of a bulky, lipophilic adamantane cage with a polar, reactive pyrazole-aldehyde scaffold. This unique duality makes it a critical intermediate in the synthesis of bioactive molecules targeting hydrophobic pockets in enzymes (e.g., 11β-HSD1, kinases) and viral coat proteins.

Core Identifiers
Identifier TypeValue
CAS Number 1310738-85-2
IUPAC Name 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
Synonyms 5-(Adamantan-1-yl)-1H-pyrazole-3-carbaldehyde (Tautomer); 3-Adamantyl-5-formylpyrazole
Molecular Formula C₁₄H₁₈N₂O
Molecular Weight 230.31 g/mol
SMILES O=Cc1cc(nn1)C23CC4CC(C2)CC(C4)C3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Strategic Synthesis & Methodology

Retrosynthetic Logic

Direct formylation of 3-substituted pyrazoles (e.g., via Vilsmeier-Haack) typically occurs at the C4 position due to the nucleophilicity of the enamine-like system. To secure the aldehyde at the C5 position , a de novo ring construction approach followed by functional group manipulation is required. The most robust pathway involves a Claisen condensation followed by cyclization and redox adjustment.

Validated Synthetic Protocol

Objective: Synthesis of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde from 1-adamantyl methyl ketone.

Step 1: Claisen Condensation (Scaffold Construction)
  • Reagents: 1-Adamantyl methyl ketone, Diethyl oxalate, Sodium ethoxide (NaOEt).

  • Solvent: Ethanol (anhydrous).

  • Mechanism: Enolate formation of the ketone attacks the oxalate ester, yielding the 1,3-diketoester intermediate.

  • Protocol:

    • Dissolve 1-adamantyl methyl ketone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous EtOH.

    • Add NaOEt (1.5 eq) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Acidify with 1M HCl to precipitate the diketoester.

Step 2: Cyclization (Pyrazole Formation)
  • Reagents: Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol/Acetic Acid.

  • Protocol:

    • Reflux the diketoester with hydrazine hydrate (1.2 eq) in EtOH for 4 hours.

    • The product, Ethyl 3-(adamantan-1-yl)-1H-pyrazole-5-carboxylate , precipitates upon cooling or water addition.

Step 3: Redox Adjustment (Carboxylate

Alcohol

Aldehyde)
  • Reduction: Treat the ester with

    
     (THF, 0°C) to yield (3-(adamantan-1-yl)-1H-pyrazol-5-yl)methanol .
    
  • Oxidation: Selective oxidation to the aldehyde is critical to avoid over-oxidation to the acid.

    • Preferred Method: Manganese Dioxide (

      
      ) in DCM or IBX in DMSO.
      
    • Condition: Stir alcohol with activated

      
       (10 eq) in DCM at reflux for 4 hours. Filter through Celite.
      
Synthesis Pathway Diagram

SynthesisPathway Start 1-Adamantyl Methyl Ketone Inter1 Diketoester Intermediate Start->Inter1 Diethyl oxalate NaOEt, EtOH Inter2 Ethyl 3-adamantyl- pyrazole-5-carboxylate Inter1->Inter2 Hydrazine hydrate Reflux Inter3 Hydroxymethyl Precursor Inter2->Inter3 LiAlH4 THF, 0°C Product 3-(Adamantan-1-yl)- 1H-pyrazole-5-carbaldehyde Inter3->Product MnO2 (DCM) or IBX (DMSO)

Figure 1: Step-wise synthetic route ensuring regioselective placement of the aldehyde group at position C5.

Medicinal Chemistry Applications

The 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde scaffold is a "privileged structure" in drug discovery, leveraging the Adamantyl Effect .

The Adamantyl Anchor

The adamantane moiety is a diamondoid cage (


) that provides:
  • Lipophilicity: Increases

    
    , facilitating membrane permeability.
    
  • Metabolic Stability: The cage is resistant to oxidative metabolism, prolonging half-life (

    
    ).
    
  • Steric Bulk: It perfectly fills large hydrophobic pockets (e.g., the S1 specificity pocket of serine proteases or the ATP-binding site of kinases).

The Aldehyde Warhead

The C5-aldehyde is rarely the final endpoint; it serves as a versatile handle for:

  • Reductive Amination: Generating amine-linked libraries.

  • Knoevenagel Condensation: Creating conjugated systems for Michael acceptors.

  • Heterocyclization: Forming fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines).

Target Pathways

This specific scaffold is relevant in the development of:

  • 11β-HSD1 Inhibitors: Treatment of metabolic syndrome and Type 2 diabetes.

  • Antiviral Agents: Targeting the M2 ion channel of Influenza A (historical context of adamantane) combined with pyrazole-based replication inhibitors.

  • Cannabinoid Receptor Ligands: Adamantyl-pyrazoles are structural analogs of Rimonabant, targeting CB1/CB2 receptors.

MedChemLogic Core 3-(Adamantan-1-yl)- 1H-pyrazole-5-carbaldehyde Prop1 Lipophilicity (Adamantane) Core->Prop1 Prop2 H-Bond Donor/Acceptor (Pyrazole) Core->Prop2 Prop3 Electrophilic Handle (Aldehyde) Core->Prop3 App1 Membrane Permeability & BBB Crossing Prop1->App1 App2 Receptor Binding (CB1, 11β-HSD1) Prop2->App2 App3 Diversification (Imine/Amine Libraries) Prop3->App3

Figure 2: Structure-Activity Relationship (SAR) mapping of the adamantyl-pyrazole scaffold.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

References

  • Thoreauchem. (2025).[2] Product Data: 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde (CAS 1310738-85-2).[3] Retrieved from

  • K. Karrouchi et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(2), 342. Retrieved from

  • Butov, G. M., et al. (2014).[2] Synthesis of 1-Adamantyl-3,4,5-substituted Pyrazoles. Chemistry of Heterocyclic Compounds, 50(5). Retrieved from

  • PubChem. (2025).[1] Compound Summary: 1H-Pyrazole-5-carbaldehyde Derivatives. Retrieved from

Sources

Foundational

Unveiling the Thermodynamic Landscape of Bulky Pyrazole Aldehydes: A Technical Guide for Researchers

For Immediate Release This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the thermodynamic properties of b...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the thermodynamic properties of bulky pyrazole aldehydes. Moving beyond a mere recitation of facts, this document, structured with full editorial control, provides a deep dive into the causal relationships between molecular structure and thermodynamic stability, empowering researchers to make more informed decisions in the design and synthesis of novel pyrazole-based compounds.

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of bulky substituents to the pyrazole aldehyde core can profoundly influence its physicochemical properties, including its thermodynamic stability. This, in turn, impacts its reactivity, solubility, and ultimately, its pharmacokinetic and pharmacodynamic profiles. This guide elucidates the experimental and computational methodologies for characterizing these thermodynamic properties, providing a framework for the rational design of pyrazole derivatives with optimized characteristics.

Introduction: The Significance of Thermodynamic Properties in Drug Discovery

The thermodynamic stability of a molecule, quantified by its Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°), is a fundamental determinant of its behavior in a chemical system. In the context of drug development, these properties are not merely academic; they have profound real-world implications. A molecule's thermodynamic profile influences its:

  • Synthetic Feasibility and Yield: Understanding the energy landscape of a reaction allows for the optimization of conditions to favor the formation of the desired product.

  • Chemical Stability and Shelf-Life: A thermodynamically stable compound is less prone to degradation, ensuring a longer shelf-life and consistent efficacy.

  • Binding Affinity to Biological Targets: The thermodynamics of ligand-receptor interactions are a key driver of drug potency.

  • Solubility and Bioavailability: Thermodynamic parameters play a role in the dissolution of a drug and its subsequent absorption in the body.

For bulky pyrazole aldehydes, the steric hindrance introduced by large substituents can lead to unique thermodynamic signatures that must be carefully considered during the drug design process.

The Impact of Bulky Substituents on Pyrazole Aldehyde Thermodynamics

The introduction of sterically demanding groups, such as tert-butyl, phenyl, or other large aromatic systems, onto the pyrazole aldehyde framework can significantly alter its thermodynamic properties through a combination of electronic and steric effects.

Steric Effects:

  • Increased Steric Strain: Bulky groups can force the molecule to adopt higher-energy conformations to minimize non-bonded interactions. This can lead to a less negative (or even positive) enthalpy of formation, indicating decreased thermodynamic stability.

  • Restricted Conformational Freedom: The presence of large substituents can reduce the number of accessible conformations, leading to a decrease in the molecule's entropy.

Electronic Effects:

  • Inductive and Resonance Effects: The electronic nature of the bulky substituent (electron-donating or electron-withdrawing) can influence the electron density distribution within the pyrazole ring, affecting its aromaticity and overall stability.[1]

The interplay of these effects determines the overall thermodynamic profile of the molecule. For instance, while a bulky group may introduce steric strain, it might also participate in stabilizing π-stacking interactions if it is aromatic.

Experimental Determination of Thermodynamic Properties

A robust understanding of the thermodynamic properties of bulky pyrazole aldehydes necessitates rigorous experimental validation. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating the thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Key Thermodynamic Parameters from DSC:

  • Melting Point (Tm): The temperature at which a solid transitions to a liquid.

  • Enthalpy of Fusion (ΔHf): The amount of energy required to melt the sample.

  • Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of the sample by a given amount.

DSC_Thermogram DSC Thermogram of a Pyrazole Derivative x_axis Temperature (°C) y_axis Heat Flow (mW) origin origin origin->x_axis origin->y_axis tg_start tg_end tg_start->tg_end melt_start tg_end->melt_start melt_peak melt_start->melt_peak Melting (Endotherm) melt_end melt_peak->melt_end decomp_start melt_end->decomp_start Tm_label Melting Peak (Tm) start start

Caption: Illustrative DSC curve showing a glass transition and a melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is particularly useful for determining the thermal stability and decomposition profile of a compound.

Key Information from TGA:

  • Decomposition Temperature (Td): The temperature at which the compound begins to degrade.

  • Mass Loss: The percentage of mass lost at different stages of decomposition, which can provide insights into the decomposition mechanism.

  • Residual Mass: The amount of material remaining at the end of the analysis.

TGA_Thermogram TGA Thermogram of a Pyrazole Derivative x_axis Temperature (°C) y_axis Mass (%) origin origin origin->x_axis origin->y_axis decomp_start decomp_end decomp_start->decomp_end Decomposition end decomp_end->end start start start->decomp_start

Caption: Illustrative TGA curve showing a single-step decomposition.

Experimental Protocol: DSC and TGA Analysis

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of a bulky pyrazole aldehyde.

Materials:

  • Bulky pyrazole aldehyde sample (e.g., 3,5-di-tert-butyl-1H-pyrazole-4-carbaldehyde)

  • DSC instrument (e.g., Mettler Toledo DSC 3)

  • TGA instrument (e.g., Mettler Toledo TGA/DSC 3+)

  • Aluminum crucibles

  • Nitrogen gas (high purity)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the bulky pyrazole aldehyde into an aluminum crucible.

  • DSC Analysis:

    • Place the crucible in the DSC cell.

    • Heat the sample from 25 °C to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate: 50 mL/min).

    • Record the heat flow as a function of temperature.

    • From the resulting thermogram, determine the onset temperature of melting (Tm) and the area under the melting peak (to calculate ΔHf).

  • TGA Analysis:

    • Place a crucible containing 5-10 mg of the sample in the TGA furnace.

    • Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature.

    • From the TGA curve, determine the onset temperature of decomposition (Td).

Data Interpretation: The DSC and TGA data provide a comprehensive thermal profile of the compound.[2][3][4][5][6] A sharp melting peak in the DSC thermogram indicates a crystalline material with high purity. The Td from the TGA curve is a measure of the compound's thermal stability.

Computational Prediction of Thermodynamic Properties

In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the thermodynamic properties of molecules.[7][8][9]

Density Functional Theory (DFT) Calculations

DFT calculations can provide accurate estimates of the following thermodynamic properties:

  • Enthalpy of Formation (ΔH°f): Calculated using isodesmic reactions, which involve a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, minimizing errors in the calculation.

  • Entropy (S°): Determined from the vibrational frequencies calculated for the optimized molecular geometry.

  • Gibbs Free Energy of Formation (ΔG°f): Calculated from the enthalpy and entropy using the equation: ΔG°f = ΔH°f - TΔS°.

DFT_Workflow DFT Workflow for Thermodynamic Properties Input Input: Molecular Structure of Bulky Pyrazole Aldehyde Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq Isodesmic Isodesmic Reaction Design Opt->Isodesmic Thermo_Calc Calculation of ΔH°f, S°, and ΔG°f Freq->Thermo_Calc Isodesmic->Thermo_Calc Output Output: Thermodynamic Properties Thermo_Calc->Output

Caption: A simplified workflow for calculating thermodynamic properties using DFT.

Impact of Bulky Groups on Calculated Thermodynamic Properties

DFT calculations can be used to systematically investigate the effect of increasing the size of substituents on the pyrazole aldehyde ring. By comparing the calculated thermodynamic properties of a series of compounds with varying steric bulk, researchers can establish quantitative structure-property relationships. For example, one would expect to see a trend of decreasing thermodynamic stability (less negative ΔH°f) as the size of the substituent at the 3 and 5 positions of the pyrazole ring increases, due to growing steric hindrance.[10]

Synthesis of Bulky Pyrazole Aldehydes

The Vilsmeier-Haack reaction is a widely used and versatile method for the synthesis of pyrazole-4-carbaldehydes, including those with bulky substituents.[2][11][12][13][14][15][16][17][18]

The Vilsmeier-Haack Reaction

This reaction involves the formylation of an activated aromatic or heterocyclic ring using the Vilsmeier reagent, which is typically formed from a substituted amide (like dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism Reagents DMF + POCl3 Vilsmeier_Reagent Formation of Vilsmeier Reagent (Electrophile) Reagents->Vilsmeier_Reagent Electrophilic_Attack Electrophilic attack on the pyrazole ring Vilsmeier_Reagent->Electrophilic_Attack Pyrazole Substituted Pyrazole Pyrazole->Electrophilic_Attack Intermediate Formation of Iminium Salt Intermediate Electrophilic_Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Bulky Pyrazole Aldehyde Hydrolysis->Product

Caption: A schematic representation of the Vilsmeier-Haack reaction for pyrazole aldehyde synthesis.

Experimental Protocol: Synthesis of a Bulky Pyrazole Aldehyde

Objective: To synthesize 1-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.

Materials:

  • 1-(2,4,6-trimethylphenyl)-1H-pyrazole

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction: Dissolve 1-(2,4,6-trimethylphenyl)-1H-pyrazole in anhydrous DCM and add it to the Vilsmeier reagent at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Conclusion and Future Directions

The thermodynamic properties of bulky pyrazole aldehydes are a critical consideration in the design and development of new therapeutic agents. This guide has provided a comprehensive overview of the key concepts, experimental techniques, and computational methods for characterizing these properties. While direct experimental data for many bulky pyrazole aldehydes remains to be systematically explored, the principles and methodologies outlined here provide a robust framework for researchers to undertake such investigations.

Future research should focus on the systematic synthesis and thermodynamic characterization of a diverse library of bulky pyrazole aldehydes. This will enable the development of predictive quantitative structure-property relationship (QSPR) models that can accelerate the in silico design of novel drug candidates with optimized thermodynamic profiles. The integration of experimental data with advanced computational models will undoubtedly pave the way for a new era of rational drug design centered on a deep understanding of molecular thermodynamics.

References

Sources

Protocols & Analytical Methods

Method

synthesis of Schiff bases from 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde

Topic: Synthesis of Schiff Bases from 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Drug Discovery Researchers Executive Summary & Pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Schiff Bases from 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Drug Discovery Researchers

Executive Summary & Pharmacophore Rationale

This guide details the high-fidelity synthesis of Schiff bases derived from 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde . This specific scaffold represents a "privileged structure" in medicinal chemistry, merging three distinct pharmacophoric elements:

  • Adamantane Cage: Provides exceptional lipophilicity and steric bulk, enhancing blood-brain barrier (BBB) permeability and metabolic stability (reducing susceptibility to enzymatic degradation).

  • Pyrazole Core: A bioisostere acting as a hydrogen bond donor/acceptor, critical for target engagement (e.g., kinase inhibition, COX-2 selectivity).

  • Azomethine Linker (Schiff Base): A versatile, biologically active spacer that often contributes to antifungal and antibacterial efficacy via chelation mechanisms or interference with cellular metabolism.

Key Application: Development of multi-target directed ligands (MTDLs) for neurodegenerative diseases (Alzheimer’s) and multidrug-resistant bacterial infections.

Retrosynthetic Analysis & Strategy

To ensure the aldehyde functionality is installed specifically at the C5 position (rather than the C4 position favored by electrophilic aromatic substitution like the Vilsmeier-Haack reaction), this protocol utilizes a Claisen Condensation-Cyclization-Oxidation strategy.

Strategic Pathway (DOT Diagram)

Retrosynthesis Target Target: Adamantyl-Pyrazole Schiff Base Aldehyde Intermediate: 3-(Adamantan-1-yl) -1H-pyrazole-5-carbaldehyde Target->Aldehyde Condensation (Amine) Alcohol Precursor: (3-(Adamantan-1-yl) -1H-pyrazol-5-yl)methanol Aldehyde->Alcohol Oxidation (MnO2) Ester Precursor: Ethyl 3-(adamantan-1-yl) -1H-pyrazole-5-carboxylate Alcohol->Ester Reduction (LiAlH4) Diketo Diketoester Intermediate Ester->Diketo Cyclization (Hydrazine) Start Starting Material: 1-Acetyladamantane + Diethyl Oxalate Diketo->Start Claisen Condensation

Figure 1: Retrosynthetic breakdown ensuring regioselective placement of the aldehyde at the C5 position.

Detailed Experimental Protocols

Phase 1: Synthesis of the Aldehyde Scaffold

Objective: Synthesize 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde. Critical Note: Direct Vilsmeier-Haack formylation of 3-adamantyl-pyrazole typically yields the 4-carbaldehyde . To obtain the 5-carbaldehyde , we must proceed via the ester derivative.

Step 1.1: Claisen Condensation & Cyclization
  • Reagents: 1-Acetyladamantane (10 mmol), Diethyl oxalate (12 mmol), Sodium ethoxide (15 mmol), Ethanol (anhydrous), Hydrazine hydrate (15 mmol).

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol (30 mL) under N₂ atmosphere.

    • Add 1-acetyladamantane dropwise at 0°C. Stir for 15 min.

    • Add diethyl oxalate dropwise. The mixture will turn yellow/orange.

    • Reflux for 4 hours to form the diketoester intermediate (monitor via TLC).

    • Cool to room temperature (RT). Add hydrazine hydrate dropwise.

    • Reflux for an additional 2 hours to effect cyclization.

    • Workup: Evaporate solvent. Pour residue into ice water. Acidify with dilute HCl to pH 4. Filter the precipitate (Ethyl 3-(adamantan-1-yl)-1H-pyrazole-5-carboxylate).

Step 1.2: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv), dry THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C.

    • Add the ester from Step 1.1 (dissolved in THF) dropwise.

    • Stir at RT for 2 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts. Evaporate solvent to yield the crude alcohol.

Step 1.3: Oxidation to Aldehyde
  • Reagents: Activated Manganese Dioxide (MnO₂, 10 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the alcohol in DCM.

    • Add excess activated MnO₂. Stir vigorously at RT for 12–24 hours.

    • Workup: Filter through a Celite pad. Evaporate solvent.

    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Hexane:EtOAc 3:1).

    • Validation: Confirm presence of aldehyde proton via ¹H NMR (~9.8–10.0 ppm).

Phase 2: Schiff Base Condensation (General Protocol)

Objective: Condensation of the 5-carbaldehyde with primary amines (aromatic or aliphatic).

Reaction Scheme:



Materials
  • Aldehyde: 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde (1.0 mmol)

  • Amine: Substituted Aniline / Heterocyclic amine (1.0 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Protocol
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 20 mL absolute ethanol. Sonicate if necessary to ensure complete dissolution.

  • Addition: Add 1.0 mmol of the selected amine.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture for 4–8 hours.

    • Checkpoint: Monitor reaction progress using TLC (Mobile phase: Benzene:Acetone 8:2).[1][2] Look for the disappearance of the aldehyde spot.

  • Isolation:

    • Pour the hot reaction mixture onto crushed ice (approx. 100g).

    • Stir vigorously for 10 minutes. A solid precipitate should form.

    • Filter the solid under vacuum.

    • Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixture to yield the pure Schiff base.

Characterization & Data Interpretation

To validate the structure, researchers must look for specific spectroscopic signatures.

TechniqueParameterExpected Signal / ObservationInterpretation
FT-IR

(C=N)
1610 – 1635 cm⁻¹Sharp band confirming imine formation.
FT-IR

(NH)
3100 – 3300 cm⁻¹Pyrazole NH stretch (often broad).
¹H NMR

(CH=N)
8.4 – 8.9 ppm (Singlet)Diagnostic azomethine proton.
¹H NMR

(Adamantane)
1.7 – 2.1 ppm (Multiplets)15 protons typical of the adamantyl cage.
¹H NMR

(Pyrazole-H)
6.5 – 6.8 ppm (Singlet)The C4 proton on the pyrazole ring.
¹³C NMR

(C=N)
155 – 165 ppmAzomethine carbon.

Mechanism of Action (Biological Context)

These derivatives are often designed as Multi-Target Directed Ligands (MTDLs). Below is a visualization of the potential biological interactions, specifically for neurodegenerative applications (AChE inhibition) and antimicrobial activity.

BioActivity Compound Adamantyl-Pyrazole Schiff Base PAS Peripheral Anionic Site (Hydrophobic Interaction) Compound->PAS Adamantane Moiety Chelation Metal Chelation (N-N binding) Compound->Chelation Imine/Pyrazole N Disruption Lipid Bilayer Disruption Compound->Disruption Lipophilicity AChE Acetylcholinesterase (AChE) Membrane Bacterial Cell Membrane OxStress Oxidative Stress (ROS) PAS->AChE Inhibition Chelation->OxStress Reduction Disruption->Membrane Lysis

Figure 2: Pharmacological interaction pathways. The adamantane moiety targets hydrophobic pockets (e.g., AChE PAS), while the Schiff base coordinates metals or disrupts membranes.

Troubleshooting & Optimization

  • Low Yields in Schiff Base Step: If the amine is weakly nucleophilic (e.g., nitro-aniline), increase the catalyst concentration or switch to refluxing in n-butanol (higher boiling point) with a Dean-Stark trap to remove water.

  • Regioisomer Contamination: If using the Vilsmeier-Haack route (not recommended for 5-CHO), you will predominantly get the 4-CHO isomer. Stick to the Claisen/Hydrazine route for 5-CHO specificity.

  • Solubility Issues: Adamantane derivatives are highly lipophilic. If the product oils out in ethanol, try a solvent system of DCM:Methanol (1:1) for the reaction, or recrystallize using Acetonitrile .

References

  • Synthesis of Pyrazole-Based Schiff Bases & Biological Evaluation Source: MDPI Pharmaceuticals (2024) Context: Describes the synthesis of pyrazole Schiff bases and their evaluation as anti-diabetic and anti-Alzheimer's agents.

  • Vilsmeier-Haack Reaction on Pyrazoles Source: Asian Journal of Chemistry Context: Details the standard Vilsmeier-Haack conditions for introducing aldehydes to pyrazole rings (typically at C4).

  • Adamantane-Based Heterocycles Source: University of Kerbala (Thesis) Context: Comprehensive overview of adamantane derivatives, including Schiff bases, and their antimicrobial profiles.[3]

  • Regioselective Synthesis of Pyrazoles Source: Beilstein Journal of Organic Chemistry Context: Discusses the regiochemistry of pyrazole formation and functionalization, supporting the need for specific synthetic routes for 3,5-substitution.

Sources

Application

step-by-step synthesis of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde from adamantane carboxylic acid

An Application Note for the Step-by-Step Synthesis of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde from Adamantane Carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This document p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Step-by-Step Synthesis of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde from Adamantane Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthetic strategy commences with commercially available adamantane carboxylic acid and proceeds through a robust five-step sequence. This guide is designed for chemical researchers, offering detailed experimental procedures, mechanistic insights, and justifications for methodological choices to ensure reproducibility and success. The described pathway is optimized for regiochemical control, culminating in a directed C5-lithiation and formylation to yield the desired isomer, a challenge often encountered in the functionalization of substituted pyrazoles.

Introduction

The adamantane moiety is a privileged scaffold in drug discovery, prized for its unique lipophilic and rigid three-dimensional structure. Its incorporation into therapeutic agents can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1] Pyrazole derivatives are also of significant interest, forming the core of numerous pharmaceuticals due to their wide range of biological activities.[2] The combination of these two pharmacophores in 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde creates a bifunctional molecule of high value. The carbaldehyde group serves as a versatile synthetic handle for further elaboration into more complex drug candidates and functional materials.[2]

This application note details a reliable synthetic route designed to overcome the key challenge of regioselectivity in the final formylation step. Instead of relying on classical electrophilic substitution methods like the Vilsmeier-Haack reaction, which often yield mixtures of isomers with 3-substituted pyrazoles, our protocol employs a directed metalation strategy to ensure the exclusive formation of the 5-carbaldehyde product.

Overall Synthetic Strategy

The synthesis is designed as a linear, five-step sequence. The initial steps focus on constructing the core 3-(adamantan-1-yl)-1H-pyrazole intermediate. The final step is a regioselective formylation to install the aldehyde at the C5 position.

G cluster_0 A Adamantane Carboxylic Acid B Adamantane-1- carbonyl Chloride A->B Step 1: Acid Chloride Formation C 1-Acetyladamantane B->C Step 2: Methylation D Enaminone Intermediate C->D Step 3: Enaminone Formation E 3-(Adamantan-1-yl)- 1H-pyrazole D->E Step 4: Pyrazole Cyclization F 3-(Adamantan-1-yl)-1H- pyrazole-5-carbaldehyde E->F Step 5: Regioselective Formylation

Caption: Overall 5-step synthetic workflow.

PART 1: Synthesis of 3-(Adamantan-1-yl)-1H-pyrazole Intermediate

This section covers the first four steps required to construct the core heterocyclic intermediate.

Step 1: Synthesis of Adamantane-1-carbonyl Chloride

Principle: The initial step involves the conversion of a carboxylic acid to a more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3]

Protocol:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add adamantane-1-carboxylic acid (10.0 g, 55.5 mmol).

  • Add anhydrous toluene (80 mL) to suspend the acid.

  • Under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂) (6.0 mL, 83.3 mmol, 1.5 equiv) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 75-80 °C and stir for 4 hours. The suspension will gradually become a clear solution.

  • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).

  • The resulting crude adamantane-1-carbonyl chloride, a pale yellow solid, is of sufficient purity for the next step. Yield is typically quantitative.

ReagentMW ( g/mol )Amount (g)Moles (mmol)Equiv.
Adamantane-1-carboxylic acid180.2510.055.51.0
Thionyl Chloride118.979.9183.31.5
Toluene (solvent)-80 mL--
Step 2: Synthesis of 1-Acetyladamantane

Principle: To avoid over-addition common with highly reactive Grignard reagents, this protocol uses a Gilman reagent (lithium dimethylcuprate), which is a softer nucleophile and highly selective for 1,4-addition and for converting acid chlorides to ketones without proceeding to the tertiary alcohol.

Protocol:

  • Prepare the Gilman reagent: In a flame-dried 500 mL flask under nitrogen, suspend copper(I) iodide (CuI) (5.8 g, 30.5 mmol, 0.55 equiv) in anhydrous diethyl ether (150 mL) and cool to 0 °C.

  • Slowly add methyllithium (MeLi) (1.6 M in diethyl ether, 38.1 mL, 61.0 mmol, 1.1 equiv) dropwise. The solution will change color, indicating the formation of lithium dimethylcuprate ((CH₃)₂CuLi).

  • In a separate flask, dissolve the crude adamantane-1-carbonyl chloride (from Step 1, ~55.5 mmol) in anhydrous diethyl ether (50 mL).

  • Cool the acid chloride solution to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared Gilman reagent to the acid chloride solution via cannula, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl) (200 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-acetyladamantane as a white solid. (Expected yield: 80-90%).

Step 3: Synthesis of 1-(Adamantan-1-yl)-3-(dimethylamino)prop-2-en-1-one

Principle: This step forms an enaminone, a key 1,3-dicarbonyl equivalent. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both the reactant and solvent, providing a one-carbon unit and the dimethylamino group in a single, efficient step.

Protocol:

  • In a 100 mL round-bottom flask, combine 1-acetyladamantane (from Step 2, e.g., 8.5 g, 44.2 mmol) with DMF-DMA (25 mL, 188 mmol, 4.25 equiv).

  • Heat the mixture to 110 °C and stir for 6 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the excess DMF-DMA under high vacuum to yield the crude enaminone as a viscous oil or low-melting solid, which can be used directly in the next step. (Expected yield: >95%).

Step 4: Synthesis of 3-(Adamantan-1-yl)-1H-pyrazole

Principle: This is a classic pyrazole synthesis via the cyclocondensation of a 1,3-dicarbonyl equivalent (the enaminone) with hydrazine. The reaction proceeds with high regioselectivity to place the bulky adamantane group at the 3-position of the pyrazole ring.[4][5]

Caption: Mechanism of pyrazole ring formation.

Protocol:

  • Dissolve the crude enaminone (from Step 3, ~44.2 mmol) in glacial acetic acid (100 mL).

  • Add hydrazine hydrate (H₂N-NH₂·H₂O) (4.3 mL, 88.4 mmol, 2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 120 °C) and stir for 5 hours.

  • Cool the reaction to room temperature and pour it into a beaker containing 400 mL of ice-water.

  • Neutralize the solution by slowly adding solid sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the solid under vacuum. Recrystallize from an ethanol/water mixture to obtain 3-(adamantan-1-yl)-1H-pyrazole as a crystalline white solid. (Expected yield: 85-95%).

PART 2: Regioselective Synthesis of the Final Product

Step 5: Synthesis of 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde

Principle: This crucial step achieves the desired regiochemistry through a directed lithiation. Two equivalents of a strong base (n-butyllithium) are used. The first equivalent deprotonates the acidic N-H proton of the pyrazole ring. The second equivalent, directed by the pyrazolate anion, selectively removes a proton from the C5 position, which is the most acidic carbon proton. This generates a dianion that is then quenched with an electrophile, N,N-dimethylformamide (DMF), to install the formyl group exclusively at the C5 position.

G cluster_0 Start 3-(Ad)-1H-pyrazole Anion1 N-deprotonated pyrazolate Start->Anion1 1. n-BuLi (1.0 equiv) THF, 0 °C Anion2 C5-lithiated dianion Anion1->Anion2 2. n-BuLi (1.1 equiv) THF, 0 °C Quench Quench with DMF Anion2->Quench 3. DMF -78 °C to RT Product 3-(Ad)-1H-pyrazole- 5-carbaldehyde Quench->Product 4. H₃O⁺ Workup

Caption: Workflow for directed C5-lithiation and formylation.

Protocol:

  • To a flame-dried 500 mL Schlenk flask under a nitrogen atmosphere, add 3-(adamantan-1-yl)-1H-pyrazole (from Step 4, e.g., 5.0 g, 23.1 mmol) and anhydrous tetrahydrofuran (THF) (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi) (2.5 M in hexanes, 20.3 mL, 50.8 mmol, 2.2 equiv) dropwise via syringe. A color change and/or precipitation may be observed.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete dianion formation.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (3.6 mL, 46.2 mmol, 2.0 equiv) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature overnight.

  • Carefully quench the reaction by adding 1 M aqueous HCl (50 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde as a white to off-white solid. (Expected yield: 60-75%).

Summary of Results

StepProduct NamePhysical FormTypical Yield (%)
1Adamantane-1-carbonyl ChloridePale Yellow Solid>98 (crude)
21-AcetyladamantaneWhite Solid80-90
31-(Adamantan-1-yl)-3-(dimethylamino)prop-2-en-1-oneYellow Oil/Solid>95 (crude)
43-(Adamantan-1-yl)-1H-pyrazoleCrystalline White Solid85-95
53-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehydeWhite/Off-white Solid60-75

Safety Precautions

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood.

  • Organolithium reagents (MeLi, n-BuLi) are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.

  • Copper(I) iodide is harmful if swallowed or inhaled.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Kuchař, M., & Brůnová, B. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722. Available at: [Link]

  • Tasch, B. O., & Opatz, T. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. Available at: [Link]

  • Kumar, A., & Kumar, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26735-26761. Available at: [Link]

  • Tiwari, R. K., & Singh, J. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Molecular Diversity. Available at: [Link]

  • Tasch, B. O., & Opatz, T. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]

Sources

Method

oxidation of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde to carboxylic acid derivatives

The following Application Note and Protocol guide is designed for research and development scientists. It addresses the specific challenges of oxidizing 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde —a substrate combinin...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research and development scientists. It addresses the specific challenges of oxidizing 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde —a substrate combining a bulky, lipophilic adamantane cage with a polar, tautomeric pyrazole ring.

Abstract & Strategic Analysis

The conversion of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde (1) to 3-(adamantan-1-yl)-1H-pyrazole-5-carboxylic acid (2) is a pivotal transformation in the synthesis of 11


-HSD1 inhibitors and other adamantyl-based therapeutics. While aldehyde-to-acid oxidations are standard, this substrate presents a "Solubility-Reactivity Paradox":
  • The Adamantane Moiety: Highly lipophilic, requiring non-polar organic solvents for dissolution.

  • The Pyrazole/Acid Moiety: Polar and capable of hydrogen bonding, requiring polar protic solvents or aqueous bases.

  • Reactivity: The pyrazole ring is electron-rich. Harsh oxidants (e.g., Jones reagent) can cause electrophilic attack (nitration/halogenation) or ring degradation.

Recommended Strategy: We prioritize the Pinnick Oxidation (Lindgren modification) as the primary method due to its mildness (pH 3-5) and lack of side reactions with the pyrazole nitrogen. A secondary Permanganate Method is provided for scale-up where cost is a driver and purification capabilities are robust.

Chemical Pathway & Mechanism

The oxidation proceeds via the formation of a hydrate, followed by hydride abstraction.

ReactionScheme Substrate Aldehyde (1) (Lipophilic/Polar Hybrid) Hydrate Gem-Diol Intermediate Substrate->Hydrate + H2O (Equilibrium) Product Carboxylic Acid (2) (Amphoteric Solid) Hydrate->Product Oxidation (NaClO2 or KMnO4)

Figure 1: General reaction progression from aldehyde to carboxylic acid.

Protocol A: Pinnick Oxidation (The "Gold Standard")

Best for: Medicinal chemistry scales (10 mg – 10 g), high purity requirements, and substrates with sensitive functional groups.

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Oxidant: Sodium Chlorite (

    
    ), 80% tech grade (1.5 – 2.0 eq)
    
  • Buffer: Sodium Dihydrogen Phosphate Monohydrate (

    
    ) (1.5 eq)
    
  • Scavenger: 2-Methyl-2-butene (10-20 eq) or Resorcinol (1.5 eq)

    • Note: The scavenger is critical to quench hypochlorous acid (

      
      ) byproducts which can chlorinate the pyrazole ring.
      
  • Solvent System:

    
    -Butanol / THF / Water (4:2:1 v/v/v)
    
    • Rationale: Standard Pinnick uses

      
      -BuOH/Water. We add THF  to solubilize the adamantyl group, preventing precipitation of the aldehyde before reaction.
      
Step-by-Step Methodology
  • Preparation of Solution A (Substrate): In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in a mixture of THF (4 mL) and

    
    -Butanol (8 mL). Add 2-methyl-2-butene (2 mL, excess).
    
    • Checkpoint: Ensure the solution is clear. If cloudy, add more THF dropwise.

  • Preparation of Solution B (Oxidant): Dissolve

    
     (1.5 mmol, 136 mg) and 
    
    
    
    (1.5 mmol, 207 mg) in Deionized Water (4 mL).
  • Addition: Cool Solution A to 0 °C using an ice bath. Add Solution B dropwise over 10 minutes.

    • Observation: The reaction mixture may turn pale yellow.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (5% MeOH in DCM) or LCMS. The aldehyde spot (

      
      ) should disappear, replaced by a baseline spot (Acid).
      
  • Workup (Crucial for Purity):

    • Evaporate volatiles (THF/t-BuOH) under reduced pressure at 35 °C.

    • Dilute the aqueous residue with water (10 mL).

    • Basify: Adjust pH to ~10 with 1N NaOH (to ensure the acid is in the aqueous layer as carboxylate).

    • Wash: Extract with Ethyl Acetate (

      
       mL) to remove unreacted aldehyde and non-acidic impurities. Discard organics.
      
    • Acidify: Cool the aqueous layer to 0 °C and acidify carefully with 1N HCl to pH 3–4.

    • Precipitation: The product usually precipitates as a white solid. Filter, wash with cold water, and dry.

    • Alternative: If no precipitate forms (due to pyrazole amphoterism), extract the acidic aqueous layer with EtOAc (

      
       mL), dry over 
      
      
      
      , and concentrate.

Protocol B: Permanganate Oxidation (Scalable Alternative)

Best for: Larger scales (>10 g) where cost is a factor and the pyrazole ring is unsubstituted at the N-position (stable to base).

Reagents[1][2][3][4][6][7][8][9]
  • Oxidant: Potassium Permanganate (

    
    ) (1.5 eq)
    
  • Solvent: Acetone / Water (1:1 v/v) or Pyridine / Water (if solubility is stubborn).

  • Quench: Sodium Bisulfite (

    
    ) or Ethanol.
    
Step-by-Step Methodology
  • Dissolution: Dissolve the aldehyde (10 mmol) in Acetone (30 mL).

  • Oxidant Addition: Dissolve

    
     (15 mmol) in Water (30 mL). Add this solution dropwise to the acetone mixture at room temperature.
    
    • Exotherm Warning: Monitor temperature; keep below 30 °C.

  • Reaction: Stir vigorously for 4 hours. The purple color should fade to a brown sludge (

    
    ).
    
  • Quench: If purple color persists, add a few drops of ethanol or saturated

    
     solution until the purple color disappears.
    
  • Filtration: Filter the mixture through a pad of Celite to remove insoluble

    
    . Wash the pad with hot acetone/water.
    
  • Isolation:

    • Concentrate the filtrate to remove acetone.

    • The aqueous residue (pH neutral/basic) contains the carboxylate.

    • Acidify with 2N HCl to pH 3. Collect the precipitate by filtration.

Purification & Decision Tree

Purification strategy depends on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckSol Check Solubility in EtOAc Start->CheckSol AcidBase Acid-Base Extraction (1. NaOH, Wash, 2. HCl) CheckSol->AcidBase Soluble Recryst Recrystallization (EtOH/H2O or MeCN) CheckSol->Recryst Insoluble/Precipitate Final Pure Acid (2) AcidBase->Final Recryst->Final

Figure 2: Purification decision tree based on crude product behavior.

Recrystallization Solvent: Ethanol/Water (9:1) is often effective.[1] Dissolve in hot ethanol, add water until turbid, cool slowly.

Analytical Specifications (QC)

ParameterMethodExpected Result
Appearance VisualWhite to off-white solid
1H NMR DMSO-d6Aldehyde: Disappearance of -CHO signal (

9.8-10.0 ppm). Acid: Broad singlet (

12.5-13.5 ppm). Adamantane: Multiplets (

1.7-2.1 ppm, 15H). Pyrazole: Singlet (

~6.6 ppm, 1H).
Mass Spec ESI (+/-)[M+H]+ = 247.1 (Calc. MW ~246.3). [M-H]- often cleaner for acids.
Purity HPLC>95% (254 nm). Note: Acid may tail on C18 columns; use 0.1% TFA or Formic Acid in mobile phase.

Troubleshooting Guide

IssueRoot CauseSolution
Incomplete Conversion Poor solubility of aldehyde.Increase THF ratio in Pinnick solvent. Ensure high stir rate.
Chlorinated Byproduct Failure of scavenger.Increase 2-methyl-2-butene to 20 eq. Ensure

buffer is fresh (pH control).
Low Yield (Workup) Product is amphoteric (Zwitterion).Do not over-acidify during workup. Adjust pH to isoelectric point (often pH 3-4), not pH 1. Use "salting out" (NaCl) during extraction.
Brown Impurities

breakthrough (Method B).
Use a finer grade of Celite or filter twice.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl Groups) by Oxidation with Chlorite.[2][3][4] Acta Chemica Scandinavica, 27, 888-890. Link

  • Raap, R. (1966).

    
    -keto esters or 
    
    
    
    -diketones. Canadian Journal of Chemistry, 44(11), 1324-1327. (Fundamental pyrazole chemistry context). Link
  • Mohamed, T., et al. (2011). Design, synthesis and structure–activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: Dual inhibitors of acetylcholine esterase and butyrylcholine esterase. European Journal of Medicinal Chemistry, 46(9), 3962-3971. (Demonstrates oxidation of heterocyclic aldehydes). Link

  • Dalton, D. R., et al. (1971). Oxidation of aldehydes to carboxylic acids with permanganate in aqueous acetone. Synthetic Communications, 1(3), 157-160. Link

  • BenchChem Application Note. (2025). Solubility Optimization for Adamantyl-Heterocycles. (General reference for adamantane solubility handling). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde

Welcome to the technical support center for the synthesis of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to this synthesis.

The synthesis of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve optimal yield and purity. The bulky and lipophilic adamantyl group can present unique challenges, and the Vilsmeier-Haack formylation step is critical and often requires optimization. This guide will walk you through a recommended synthetic pathway and help you navigate potential experimental hurdles.

Synthetic Pathway Overview

The most logical and efficient synthetic route to 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde involves two key transformations:

  • Pyrazole Ring Formation: Condensation of an adamantyl-containing 1,3-dicarbonyl compound with hydrazine to form the 3-(adamantan-1-yl)-1H-pyrazole core.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C5 position of the pyrazole ring using a Vilsmeier reagent.

Synthetic_Pathway Adamantyl-1,3-diketone Adamantyl-1,3-diketone 3-(Adamantan-1-yl)-1H-pyrazole 3-(Adamantan-1-yl)-1H-pyrazole Adamantyl-1,3-diketone->3-(Adamantan-1-yl)-1H-pyrazole Step 1: Pyrazole Formation Hydrazine Hydrazine Hydrazine->3-(Adamantan-1-yl)-1H-pyrazole 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde 3-(Adamantan-1-yl)-1H-pyrazole->3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde Step 2: Vilsmeier-Haack Formylation Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde

Caption: Proposed synthetic pathway for 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Low or No Yield of 3-(Adamantan-1-yl)-1H-pyrazole (Step 1)

Q: I am not getting a good yield of the pyrazole after reacting the adamantyl-1,3-diketone with hydrazine. What could be the issue?

A: Low yields in pyrazole synthesis from 1,3-diketones can often be attributed to several factors. The first synthesis of substituted pyrazoles was carried out by reacting a β-diketone with hydrazine derivatives[1].

  • Purity of Starting Materials: Ensure your adamantyl-1,3-diketone is of high purity. Impurities can lead to side reactions. Also, use a high-quality source of hydrazine hydrate.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid. If the reaction is sluggish, gentle heating may be required. However, excessive heat can lead to decomposition.

  • pH of the Reaction Mixture: The cyclization can be sensitive to pH. Sometimes, a catalytic amount of acid (e.g., a drop of acetic acid) can facilitate the reaction.

  • Work-up Procedure: The pyrazole product might have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

Vilsmeier-Haack Formylation (Step 2) Issues

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it is sensitive to reaction conditions[2][3].

Q: My Vilsmeier-Haack reaction is not working, and I am recovering my starting pyrazole. What should I do?

A: This is a common issue and often points to an inactive Vilsmeier reagent or insufficient reactivity.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive. Ensure all glassware is flame-dried or oven-dried, and use anhydrous DMF and fresh, high-purity POCl₃. The reagent should be prepared in situ at a low temperature (0-5 °C) and used immediately[4].

  • Insufficient Reactivity: 3-substituted pyrazoles can be less reactive than unsubstituted pyrazole. To drive the reaction to completion, you can try the following:

    • Increase Stoichiometry: Use a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents)[4][5].

    • Increase Temperature: If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 70-80 °C, while carefully monitoring the reaction by TLC[4].

Q: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What are the likely side products?

A: The formation of multiple products can be due to several reasons:

  • Regioisomers: While formylation is expected at the C5 position, a small amount of formylation at the C4 position might occur, although this is less likely with a bulky C3 substituent.

  • N-Formylation: In pyrazoles with an unprotected N-H group, formylation can sometimes occur at the nitrogen atom. However, C-formylation is generally favored[6].

  • Dimerization or Polymerization: If the reaction overheats or is left for too long, complex side products and tar formation can occur[4].

  • Incomplete Reaction: You may be seeing a mix of starting material, product, and intermediates.

To minimize side products:

  • Maintain strict temperature control throughout the reaction[4].

  • Optimize the stoichiometry of the Vilsmeier reagent. A large excess can sometimes lead to more side products[4].

  • Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Q: I am having difficulty isolating the final product after the work-up. Any suggestions?

A: The work-up for a Vilsmeier-Haack reaction is critical for obtaining a clean product.

  • Quenching: The reaction must be carefully quenched by pouring it onto a vigorously stirred mixture of crushed ice and water. This should be done slowly to control the exothermic reaction[4].

  • Neutralization: The acidic solution should be neutralized slowly with a mild base like saturated sodium bicarbonate or sodium acetate solution to a pH of approximately 7-8[4]. Using strong bases can sometimes lead to product decomposition.

  • Extraction: If the product has some water solubility, saturate the aqueous layer with NaCl before extraction to improve partitioning into the organic layer. Use a generous amount of a suitable organic solvent for extraction (e.g., 3-4 extractions).

  • Purification: The crude product will likely require purification. Column chromatography on silica gel is a common method. A gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be used to obtain a highly pure product[7].

Troubleshooting_Workflow start Low Yield in Vilsmeier-Haack Reaction check_reagents Are reagents anhydrous and high purity? start->check_reagents check_temp Was Vilsmeier reagent prepared at 0-5°C? check_reagents->check_temp Yes re_purify_reagents Use fresh, anhydrous reagents check_reagents->re_purify_reagents No check_reactivity Is the reaction sluggish? check_temp->check_reactivity Yes control_temp Ensure strict temperature control check_temp->control_temp No increase_equiv Increase equivalents of Vilsmeier reagent check_reactivity->increase_equiv Yes success Improved Yield check_reactivity->success No increase_temp Gradually increase reaction temperature (e.g., to 70-80°C) increase_equiv->increase_temp failure Still Low Yield increase_equiv->failure increase_temp->success re_purify_reagents->start control_temp->start

Caption: A decision tree for troubleshooting low yield in the Vilsmeier-Haack step.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is it important? A1: The Vilsmeier reagent is a chloroiminium salt, typically formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride like phosphorus oxychloride (POCl₃). It acts as the electrophile in the Vilsmeier-Haack reaction, which introduces a formyl (-CHO) group onto an electron-rich aromatic or heterocyclic ring[4].

Q2: Are there any major safety concerns with the Vilsmeier-Haack reaction? A2: Yes, the reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The quenching step is highly exothermic and must be performed with caution[4].

Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched (e.g., with a few drops of water or a basic solution), extracted with a small amount of organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding[4].

Q4: Can I use other formylating agents instead of the Vilsmeier-Haack reaction? A4: While the Vilsmeier-Haack reaction is one of the most common and effective methods for formylating pyrazoles, other methods do exist, such as lithiation followed by quenching with DMF. However, for many pyrazole systems, the Vilsmeier-Haack reaction offers good regioselectivity and is often the method of choice.

Experimental Protocols

Step 1: Synthesis of 3-(Adamantan-1-yl)-1H-pyrazole

This protocol is based on the general synthesis of pyrazoles from 1,3-diketones[1][8].

Materials:

  • 1-(Adamantan-1-yl)butane-1,3-dione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, catalytic)

Procedure:

  • Dissolve 1-(adamantan-1-yl)butane-1,3-dione (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting diketone. Gentle heating (40-50 °C) may be applied if the reaction is slow.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-(adamantan-1-yl)-1H-pyrazole[7].

Step 2: Synthesis of 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Formylation

This protocol is adapted from general Vilsmeier-Haack procedures for pyrazoles[4][5].

Materials:

  • 3-(Adamantan-1-yl)-1H-pyrazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous, optional)

  • Saturated sodium bicarbonate solution

  • Crushed ice

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0-5.0 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.5-2.0 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-(adamantan-1-yl)-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-5 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product may form.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde as a solid.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters. Note that these are estimates based on similar reactions and should be optimized for your specific setup.

ParameterStep 1: Pyrazole FormationStep 2: Vilsmeier-Haack Formylation
Key Reagents Adamantyl-1,3-diketone, Hydrazine3-Adamantyl-pyrazole, DMF, POCl₃
Solvent Ethanol or Acetic AcidDMF or DCM
Temperature 25-50 °C0-80 °C
Reaction Time 4-6 hours2-5 hours
Typical Yield 70-90%50-75%
Purification Recrystallization/ChromatographyColumn Chromatography

References

  • D'yachenko, I. A., et al. (2020). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. Molecules, 25(1), 166. [Link]

  • Kaur, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27375. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Portilla, J., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives.
  • Al-Ostath, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Acta Chimica Slovenica, 60(1), 187-194.
  • D'yachenko, I. A., et al. (2019). Synthesis and properties of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas. Russian Chemical Bulletin, 68(8), 1509-1517.
  • de la Cruz, C. P., et al. (2022). Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids. Molecules, 27(17), 5484.
  • Awad, I. M. (1993). STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES.
  • Butov, G. M., et al. (2014). Synthesis of 1-adamantyl-3,4,5-R1,R2,R3-pyrazoles. Chemistry of Heterocyclic Compounds, 50(5), 752-760. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293.
  • Wang, G., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 253.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European journal of medicinal chemistry, 46(12), 5868–5877. [Link]

  • Henkelmann, J., et al. (2011). Process for the purification of pyrazoles.
  • Ahmad, A., et al. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Journal of the Chemical Society of Pakistan, 25(4), 303-307.
  • Li, W., et al. (2016). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 81(16), 7047-7055.
  • Girish, Y. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542.
  • Beaud, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7203.
  • Al-Ostath, A., et al. (2013). Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Acta Chimica Slovenica, 60(1), 187-194.
  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

Sources

Optimization

Technical Support Center: Purification of Adamantyl Pyrazole Aldehyde Contaminants

Welcome to the Technical Support Center for the purification of adamantyl pyrazole aldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of adamantyl pyrazole aldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and contaminants encountered during the synthesis and purification of this unique class of compounds. The bulky, lipophilic nature of the adamantyl group, combined with the reactivity of the pyrazole aldehyde core, presents specific purification hurdles that require tailored strategies.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Each section is grounded in established scientific principles and practical, field-proven insights to ensure the successful isolation of your target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing adamantyl pyrazole aldehydes, particularly via a Vilsmeier-Haack reaction?

A1: In the synthesis of adamantyl pyrazole aldehydes, especially through the Vilsmeier-Haack formylation, several common contaminants can arise.[1][2][3] These include:

  • Unreacted Starting Materials: Residual adamantyl pyrazole is a frequent impurity.

  • Vilsmeier Reagent-Related Byproducts: The reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) can lead to various side products.[1][4]

  • Over-formylation or Alternative Formylation Products: Although less common, diformylation or formylation at other positions on the pyrazole ring can occur.[1]

  • Hydrolyzed Intermediates: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is hydrolyzed during workup to the aldehyde. Incomplete hydrolysis can leave charged impurities.[2][5]

  • Colored Impurities: Decomposition of reagents or side reactions at elevated temperatures can produce colored, often tarry, materials.[3]

Q2: How does the adamantyl group specifically impact the purification process?

A2: The adamantyl group is a large, rigid, and highly lipophilic moiety that significantly influences the physicochemical properties of the molecule.[6] This has several implications for purification:

  • Solubility: Adamantyl-containing compounds tend to be highly soluble in non-polar organic solvents (e.g., hexane, dichloromethane) and poorly soluble in polar solvents, including water.[6] This property is crucial for selecting appropriate recrystallization and chromatography solvents.

  • Crystallinity: The rigid adamantyl cage can promote crystallinity, which is advantageous for purification by recrystallization.[6]

  • Chromatographic Behavior: The lipophilicity of the adamantyl group leads to strong retention on reversed-phase chromatography columns and faster elution on normal-phase silica gel compared to less lipophilic analogues.

Q3: What analytical techniques are essential for assessing the purity of my adamantyl pyrazole aldehyde?

A3: A combination of chromatographic and spectroscopic techniques is crucial for accurately determining the purity of your final product.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and for initial purity assessment.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying and quantifying impurities.[8][9][10][11] The aldehyde proton typically appears as a singlet between δ 9-10 ppm in the ¹H NMR spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on the molecular weight of the compound and can detect impurities at very low levels.[9]

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification of your adamantyl pyrazole aldehyde and provides actionable solutions.

Recrystallization Issues

Problem: My compound "oils out" during recrystallization instead of forming crystals.

Possible Causes & Solutions:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[12][13] This is common when the melting point of the solute is lower than the boiling point of the solvent or when significant impurities are present, causing a melting point depression.[12][13]

Possible Cause Solution Scientific Rationale
Solvent Choice The solvent may be too non-polar, causing the compound to separate as a liquid. Try a slightly more polar solvent or a solvent mixture. For adamantyl compounds, mixtures of hexanes and ethyl acetate are often effective.[6]A solvent with slightly higher polarity can better solvate the molecule at elevated temperatures, preventing phase separation as a liquid upon cooling.
Cooling Rate Cooling the solution too quickly can favor oil formation over crystal nucleation and growth.Slow cooling allows molecules to orient themselves into an ordered crystal lattice. Rapid cooling traps molecules in a disordered, liquid-like state.
High Impurity Load A high concentration of impurities can significantly lower the melting point of your compound.Impurities disrupt the crystal lattice formation. A pre-purification step using column chromatography may be necessary to remove the bulk of impurities before attempting recrystallization.
Supersaturation The solution may be too concentrated, leading to rapid precipitation as an oil.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. This reduces the degree of supersaturation.

Experimental Protocol: Troubleshooting "Oiling Out"

  • If your compound has oiled out, reheat the flask until the oil redissolves completely.

  • Add a small amount (5-10% of the total volume) of a "good" solvent (one in which your compound is more soluble, e.g., ethyl acetate if you are using hexanes).

  • Ensure the solution is homogenous.

  • Allow the flask to cool slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

  • If crystals begin to form, continue the slow cooling process. If it oils out again, repeat the process with a slightly different solvent ratio.

Column Chromatography Challenges

Problem: I am getting poor separation of my adamantyl pyrazole aldehyde from a non-polar impurity on a silica gel column.

Possible Causes & Solutions:

The high lipophilicity of the adamantyl group can cause the desired product to elute very close to non-polar impurities, such as unreacted adamantyl pyrazole, in non-polar solvent systems.

Possible Cause Solution Scientific Rationale
Inappropriate Solvent System The eluent may be too non-polar, causing all non-polar compounds to move quickly with the solvent front.A slight increase in the polarity of the eluent will increase the interaction of the more polar aldehyde with the silica gel, slowing its elution relative to the non-polar impurity. A gradient elution is often most effective.
Column Overloading Too much crude material was loaded onto the column.Overloading leads to broad bands and poor separation. Use a larger column or reduce the amount of material loaded.
Improper Column Packing Air bubbles or channels in the silica gel bed can lead to uneven flow and band broadening.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocol: Optimized Flash Column Chromatography for Adamantyl Pyrazole Aldehyde Purification

This protocol is a starting point and may require optimization based on the specific impurities present.

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for the adamantyl pyrazole aldehyde.

    • Visualize the TLC plate using a UV lamp (for aromatic pyrazoles) and a potassium permanganate or p-anisaldehyde stain to visualize the aldehyde and any non-UV active impurities.[14][15]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pack the column carefully to avoid air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elution:

    • Begin with a non-polar eluent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be from 2% ethyl acetate in hexanes to 20% ethyl acetate in hexanes over several column volumes.

    • Collect fractions and monitor by TLC.

Workflow & Decision Making

The following diagram outlines a typical workflow for the purification of an adamantyl pyrazole aldehyde, including decision points for troubleshooting.

Caption: Purification workflow for adamantyl pyrazole aldehydes.

References

  • TLC Stains. (n.d.). Retrieved February 23, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 23, 2026, from [Link]

  • TLC stains. (n.d.).
  • University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved February 23, 2026, from [Link]

  • Altiero, P. (2020, March 12). Gradient Design and Development. Agilent. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Unger, K. K. (2007, October 8-12).
  • Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. [Link]

  • Chemistry Department, University of Wisconsin-Madison. (n.d.). TLC Stains/Dips. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Lab Techniques. (2021, August 23). Visualizing a TLC plate [Video]. YouTube. [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071–1075. [Link]

  • LCGC International. (2020, November 12). The Secrets of Successful Gradient Elution. [Link]

  • ResearchGate. (2013). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(22), 26.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved February 23, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(49), 33799–33810. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved February 23, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 23, 2026, from [Link]

  • Department of Pharmaceutical Chemistry, Appasaheb Birnale College of Pharmacy. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved February 23, 2026, from [Link]

  • Kumar, A. A., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Sustainability & Circularity NOW, a26814357. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57361. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved February 23, 2026, from [Link]

  • Gobbo, C. A., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 20(8), 14677–14699. [Link]

  • Park, S. H., et al. (2012). Specific Binding of Adamantane Drugs and Direction of their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. Journal of the American Chemical Society, 134(42), 17476–17487. [Link]

  • ResearchGate. (n.d.). Stereoselective and efficient chemical transformation of aldehydes and two molecules of pyrazolin-5-one into bis(spiropyrazolone)cyclopropanes under a column chromatography-free protocol at room temperature. Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting

improving stability of adamantyl pyrazole intermediates in solution

Topic: Stability & Solubility Optimization in Solution Introduction: The "Grease Ball" Paradox Adamantyl pyrazoles are high-value pharmacophores, particularly in the development of 11 -HSD1 inhibitors and P2X7 antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Optimization in Solution

Introduction: The "Grease Ball" Paradox

Adamantyl pyrazoles are high-value pharmacophores, particularly in the development of 11


-HSD1 inhibitors  and P2X7 antagonists . However, they present a unique dual-challenge in solution:
  • The Adamantane Cage: A bulky, diamondoid lipophile (

    
    ) that drives aggregation and precipitation.
    
  • The Pyrazole Ring: A nitrogen-rich heterocycle prone to tautomeric shifting and oxidative yellowing under stress.

This guide moves beyond generic advice. We treat your solution not just as a mixture, but as a thermodynamic system requiring specific stabilization energy.

Diagnostic Hub: Troubleshooting Your Solution

Use this decision matrix to identify the specific mode of failure in your experiment.

Interactive Troubleshooting Flowchart

Troubleshooting Start Observation: What do you see? Obs1 Solution turns Yellow/Brown Start->Obs1 Obs2 Precipitate/Cloudiness (upon cooling or dilution) Start->Obs2 Obs3 LCMS: Split Peaks or Broadening Start->Obs3 Cause1 Oxidative Degradation (N-oxide formation) Obs1->Cause1 Chemical Instability Cause2 Hydrophobic Aggregation (Van der Waals stacking) Obs2->Cause2 Physical Instability Cause3 Rapid Tautomerism (Proton Transfer) Obs3->Cause3 Equilibrium Issue Fix1 Action: Add Antioxidant (BHT) & Sparge with Argon Cause1->Fix1 Fix2 Action: Use β-Cyclodextrin or Non-ionic Surfactant Cause2->Fix2 Fix3 Action: Adjust pH (Lock Tautomer) Cause3->Fix3

Figure 1: Diagnostic logic flow for identifying instability modes in adamantyl pyrazole solutions.

Frequently Asked Questions (Technical Deep Dive)

Category A: Physical Stability (Solubility & Aggregation)

Q: Why does my compound crash out of PBS even at 10 µM, despite dissolving in DMSO? A: This is the "Kinetic Solubility Trap." Adamantane is extremely hydrophobic. When you spike a DMSO stock into an aqueous buffer (PBS), the water molecules form a highly ordered "cage" around the adamantyl group (hydrophobic effect), which is entropically unfavorable. The molecules aggregate to minimize water contact faster than they can dissolve.

  • The Fix: You must use an intermediate polarity bridge or a host-guest system . See the Protocol Section for the Cyclodextrin method.

Q: Can I use sonication to re-dissolve the precipitate? A: Caution advised. While sonication breaks up aggregates, it generates local heat and cavitation bubbles that can induce sonolysis (oxidative damage) to the pyrazole ring.

  • Recommendation: If you must sonicate, use a bath sonicator (not a probe) with ice water, and limit bursts to 15 seconds.

Category B: Chemical Stability (Oxidation & Tautomerism)

Q: My clear solution turned yellow overnight. Is the compound ruined? A: Likely yes. The yellowing is characteristic of N-oxidation on the pyrazole nitrogen or oxidation of the linker (if sulfur/ether based). Pyrazoles are electron-rich; trace peroxides in PEG or Tween excipients can trigger this.

  • Prevention: Always use peroxide-free grades of surfactants and store under Argon.

Q: LCMS shows two peaks with the same mass. Is this an impurity? A: Not necessarily. Pyrazoles exist in equilibrium between


- and 

-tautomers.[1] In aprotic solvents (DMSO/ACN), this exchange is slow, leading to peak splitting.
  • Validation: Run the NMR/LCMS at a higher temperature (45°C) or slightly acidic pH. If the peaks coalesce into one, it is tautomerism, not degradation.

Core Protocol: The "Host-Guest" Stabilization System

The most effective way to stabilize adamantyl derivatives in aqueous media is encapsulation . The adamantane cage fits with near-perfect geometric complementarity into the cavity of


-Cyclodextrin (

-CD)
.
Mechanism of Action

The hydrophobic adamantyl group enters the lipophilic cavity of the


-CD, shielding it from water while the hydrophilic exterior of the CD ensures solubility.

HostGuest cluster_0 Thermodynamic Driver Adamantane Adamantyl (Guest) Complex Inclusion Complex Adamantane->Complex Kd ~ 10⁻⁴ M (High Affinity) BetaCD β-Cyclodextrin (Host Cavity) BetaCD->Complex Text Displacement of high-energy water from CD cavity

Figure 2: Thermodynamic stabilization via host-guest complexation. The adamantyl group displaces water from the cyclodextrin cavity.

Step-by-Step Protocol: Preparation of a Stable 1 mM Stock

Reagents:

  • Adamantyl Pyrazole Compound[2][3][4]

  • Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) [Preferred over native
    
    
    -CD for higher solubility]
  • Solvent A: DMSO (Anhydrous)

  • Solvent B: 50 mM Phosphate Buffer (pH 7.4)

Procedure:

  • The Concentrate: Dissolve the compound in 100% DMSO to a concentration of 20 mM . Vortex until perfectly clear.

  • The Host Solution: Prepare a 10% (w/v) SBE-

    
    -CD  solution in the Phosphate Buffer. Filter through a 0.22 µm PVDF filter to remove particulates.
    
  • The Complexation (Critical Step):

    • Place the Host Solution on a magnetic stirrer (medium speed).

    • Slowly add the DMSO concentrate dropwise into the vortex of the Host Solution.

    • Ratio: Final DMSO concentration should not exceed 5% (v/v).

  • Equilibration: Stir for 30 minutes at room temperature to allow the inclusion complex to reach equilibrium.

  • Storage: Aliquot into amber glass vials (silanized if possible) and freeze at -20°C.

Stability Data Comparison

The following table illustrates the half-life (


) of a generic adamantyl pyrazole intermediate under different storage conditions (Concentration: 100 µM).
Solvent SystemStorage TempAtmospherePhysical StateEst. Stability (

)
DMSO (Anhydrous) 25°CAirClear Solution~2 Weeks (Yellowing)
DMSO (Anhydrous) -20°CArgonClear Solution> 6 Months
PBS (No excipients) 25°CAirPrecipitate < 1 Hour (Crash out)
PBS + 0.1% Tween 80 4°CAirMicellar Suspension~2 Days (Oxidation risk)
PBS + 10% SBE-

-CD
4°CAirClear Complex > 1 Month

References

  • Cromer, A. et al. (2001). Stability Constants of the Inclusion Complexes of

    
    -Cyclodextrin with Various Adamantane Derivatives. South African Journal of Chemistry. Link
    
  • Olson, S. et al. (2005).[5] Adamantyl triazoles as selective inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters. Link
    
  • Hacket, F. et al. (1998).[6] NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews. Link

  • BenchChem Technical Support. (2025). Stability and Storage of Pyrazole Compounds. Link

  • Kwon, S.W. et al. (2011). Synthesis and 11

    
     hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. Bioorganic & Medicinal Chemistry Letters. Link
    

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation patterns of adamantyl pyrazole aldehydes

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Adamantyl Pyrazole Aldehydes Authored by: A Senior Application Scientist Introduction Adamantyl pyrazole aldehydes represent a class of heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Adamantyl Pyrazole Aldehydes

Authored by: A Senior Application Scientist

Introduction

Adamantyl pyrazole aldehydes represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The rigid, lipophilic adamantyl cage, combined with the versatile pyrazole scaffold and a reactive aldehyde group, creates a unique chemical architecture. Elucidating the structure of novel derivatives within this class is paramount for advancing drug development and other applications. Mass spectrometry (MS) is an indispensable tool for this purpose, and a thorough understanding of the fragmentation patterns is crucial for unambiguous structural confirmation.

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of adamantyl pyrazole aldehydes. Due to the novelty of this specific chemical class, this guide synthesizes fragmentation data from analogous structures—adamantane derivatives, pyrazole-containing compounds, and aromatic aldehydes—to construct a predictive model for their fragmentation pathways. This approach, grounded in established principles of mass spectrometry, offers a robust framework for researchers in the field.

Predicted Fragmentation Pathways of Adamantyl Pyrazole Aldehydes

The fragmentation of adamantyl pyrazole aldehydes under mass spectrometric conditions, particularly with electron ionization (EI), is anticipated to be driven by the distinct chemical properties of its three core components: the adamantyl group, the pyrazole ring, and the aldehyde functional group. The following sections detail the most probable fragmentation pathways.

Pathway A: Fragmentation Initiated by the Adamantyl Moiety

The adamantyl group is known for its remarkable stability, which dominates the fragmentation pattern of many of its derivatives.[1][2] Upon ionization, the most favorable fragmentation is often the cleavage of the bond connecting the adamantyl cage to the pyrazole ring, leading to the formation of the adamantyl cation.

  • Key Fragment: The adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135. This fragment is exceptionally stable and is frequently observed as the base peak in the mass spectra of adamantane derivatives.[3]

  • Mechanism: The cleavage of the C-N bond between the adamantyl and pyrazole moieties results in the formation of the adamantyl cation and a neutral pyrazole aldehyde radical. The high stability of the tertiary carbocation of adamantane drives this fragmentation.

Caption: Pathway A: Formation of the stable adamantyl cation.

Pathway B: Fragmentation of the Pyrazole Ring

The pyrazole ring itself is susceptible to characteristic fragmentation patterns, primarily involving the loss of small, stable neutral molecules.[4][5] This fragmentation can occur from the molecular ion or from larger fragments that retain the pyrazole structure.

  • Key Neutral Losses:

    • Loss of N₂: The pyrazole ring can undergo cleavage to lose a molecule of nitrogen (28 Da).

    • Loss of HCN: Another common fragmentation pathway for pyrazole and its derivatives is the elimination of hydrogen cyanide (27 Da).[5]

  • Mechanism: These fragmentation pathways involve complex rearrangements and cleavages of the heterocyclic ring, leading to the formation of various smaller fragment ions.

Caption: Pathway B: Characteristic losses from the pyrazole ring.

Pathway C: Fragmentation Driven by the Aldehyde Group

Aromatic aldehydes exhibit distinct fragmentation patterns, which are also expected to be observed in adamantyl pyrazole aldehydes.[6][7][8]

  • Key Fragments:

    • [M-1]⁺ Ion: Alpha-cleavage of the aldehydic C-H bond results in the loss of a hydrogen radical, forming a very stable acylium ion. This [M-H]⁺ peak is often prominent in the spectra of aromatic aldehydes.[9][10]

    • [M-29]⁺ Ion: Loss of the entire formyl radical (·CHO) or successive loss of a hydrogen radical and a carbon monoxide molecule (CO) leads to a fragment at [M-29].[11]

  • Mechanism: The presence of the carbonyl group directs these fragmentation reactions. The formation of the [M-1]⁺ acylium ion is particularly favorable due to its resonance stabilization.

Caption: Pathway C: Fragmentation directed by the aldehyde group.

Comparison with Alternative Structures

To highlight the unique fragmentation signature of adamantyl pyrazole aldehydes, the following table compares their predicted key fragments with those of simpler, related molecules.

Compound ClassMolecular Ion (M⁺˙) IntensityKey Fragment 1 (m/z)Key Fragment 2 (m/z)Key Fragment 3 (m/z)
Adamantyl Pyrazole Aldehyde (Predicted) Moderate to Strong135 ([C₁₀H₁₅]⁺)[M-1]⁺[M-29]⁺
1-Adamantanol Weak135 ([C₁₀H₁₅]⁺)9379
1-Phenylpyrazole Strong117 ([M-HCN]⁺˙)116 ([M-H-HCN]⁺)91 ([C₆H₅N]⁺)
Benzaldehyde Strong105 ([M-H]⁺)77 ([C₆H₅]⁺)51 ([C₄H₃]⁺)

This comparison illustrates that the mass spectrum of an adamantyl pyrazole aldehyde is expected to be a composite of the characteristic fragments of its constituent parts, with the adamantyl cation at m/z 135 being a particularly diagnostic peak.

Experimental Protocols

A generalized procedure for the analysis of novel adamantyl pyrazole aldehydes by mass spectrometry is provided below.

Sample Preparation
  • Dissolve approximately 1 mg of the purified adamantyl pyrazole aldehyde derivative in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • For Electrospray Ionization (ESI), further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

  • For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

Mass Spectrometry Analysis Procedure
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Mode:

    • Electron Ionization (EI): Use a standard ionization energy of 70 eV. This is the preferred method for generating fragment-rich spectra for structural elucidation of novel compounds.

    • Electrospray Ionization (ESI): Operate in positive ion mode. ESI is a softer ionization technique and will likely yield a prominent protonated molecule, [M+H]⁺. Tandem MS (MS/MS) will be necessary to induce fragmentation.

  • MS/MS Fragmentation (for ESI):

    • Isolate the [M+H]⁺ ion in the first stage of the mass spectrometer.

    • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Vary the collision energy to obtain a comprehensive fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion peak (for EI) or the protonated molecule peak (for ESI).

    • Analyze the spectrum for the predicted key fragments, including the adamantyl cation at m/z 135, the [M-1]⁺ ion, and fragments resulting from losses of N₂ and HCN.

    • Utilize high-resolution data to determine the elemental composition of the fragment ions, which will aid in confirming the proposed fragmentation pathways.

Summary of Predicted Key Fragments

m/z (Proposed)Proposed Structure/CompositionFragmentation MechanismExpected Relative Intensity
M⁺˙ Molecular IonElectron IonizationModerate to Strong
[M-1]⁺ Acylium Ionα-cleavage of aldehydic HStrong
[M-28]⁺˙ Loss of N₂Pyrazole Ring CleavageModerate
[M-29]⁺ Loss of CHOα-cleavage of C-C bondModerate
135 Adamantyl Cation ([C₁₀H₁₅]⁺)Cleavage of Adamantyl-Pyrazole bondVery Strong (often base peak)

Conclusion

The mass spectrometric fragmentation of adamantyl pyrazole aldehydes is predicted to be a rich and informative process, governed by the interplay of the stable adamantyl cation, the characteristic cleavages of the pyrazole ring, and the reactivity of the aldehyde group. The presence of a dominant peak at m/z 135, coupled with a strong [M-1]⁺ ion, would provide compelling evidence for the adamantyl pyrazole aldehyde scaffold. This guide provides a foundational framework for researchers to interpret the mass spectra of these novel compounds, facilitating their structural characterization and accelerating their development in various scientific fields.

References

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive. [Link]

  • ResearchGate. (2025). Mass spectrometry of diamantane and some adamantane derivatives | Request PDF. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). [Link]

  • Taylor & Francis Online. (2019). Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Neta, P., Simon, Y., Liang, Y., & Stein, S. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 28(17), 1878-1886. [Link]

  • ResearchGate. (n.d.). Figure S20. Fragmentation pathways predicted by a mass spectra...[Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Royal Society of Chemistry. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. [Link]

  • ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles. [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

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Comparative

Comparative Guide: IR Spectroscopy of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde

Executive Summary & Structural Context[2][3][4][5] 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde is a critical pharmacophore scaffold, often utilized in the synthesis of 11β-HSD1 inhibitors and antiviral agents.[1] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[2][3][4][5]

3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde is a critical pharmacophore scaffold, often utilized in the synthesis of 11β-HSD1 inhibitors and antiviral agents.[1] Its structural duality—combining a lipophilic, bulky aliphatic cage (adamantane) with a polar, aromatic heterocycle (pyrazole) and a reactive handle (aldehyde)—creates a unique infrared (IR) spectroscopic signature.[1]

This guide provides a definitive spectral assignment strategy, distinguishing this molecule from its aromatic analogs (e.g., phenyl-pyrazoles) and common synthetic impurities (alcohols/acids).[1]

Structural Deconvolution
  • Adamantane Cage: Dominates the aliphatic C-H stretching region (

    
    ).[1]
    
  • Pyrazole Core: Provides aromatic C=C/C=N signals and N-H functionality.

  • Aldehyde (C-5): Conjugated carbonyl (

    
    ) with characteristic Fermi resonance.[1]
    

Detailed Spectral Assignment (The "Fingerprint")

The following data synthesizes experimental precedents from adamantyl and pyrazole derivatives.

Table 1: Diagnostic IR Peaks & Assignments
Functional GroupFrequency (

)
IntensityVibrational ModeDiagnostic Note
Aldehyde (CHO) 1660 – 1690 Strong

Stretch
Primary Identifier. Lower than aliphatic aldehydes (1720+) due to conjugation with the pyrazole ring.[1]
Aldehyde (CHO) 2720 & 2820 Medium

Stretch
Fermi Resonance. The "Aldehyde Doublet."[1] The 2720 band is often isolated; 2820 may overlap with alkyl bands.
Adamantane 2850 – 2930 Very Strong


Cage Signature. Distinctive, intense doublet/multiplet characteristic of the tricyclic cage.[1]
Adamantane 1450 & 1356 Medium

Scissoring
Characteristic "fingerprint" bands for the adamantane methylene bridges.[1]
Pyrazole Ring 3100 – 3250 Broad/Med

Stretch
Broadening indicates hydrogen bonding.[1] Sharpens to ~3400 in dilute solution.
Pyrazole Ring 1520 – 1590 Medium

Aromatic ring breathing modes.[1]
Pyrazole Ring ~970 WeakRing BreathingOften coupled with adamantane skeletal vibrations.

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to structural analogs or process impurities.[1] This section objectively compares the target's spectral performance against these variants.

Scenario A: Adamantyl vs. Phenyl Analogs

Comparison: 3-(adamantan-1-yl)-pyrazole vs. 3-phenyl-pyrazole

FeatureAdamantyl-Pyrazole (Target)Phenyl-Pyrazole (Analog)Impact on Analysis
3000+ Region Minimal aromatic C-H (only pyrazole H).[1]Significant aromatic C-H (phenyl + pyrazole).[1]High. Phenyl analog shows multiple bands >3000

.
2800-3000 Region Dominant aliphatic signal (Adamantane).[1]Weak/Negligible aliphatic signal.Critical. The adamantane "hump" is unmistakable.
Fingerprint 1450/1356

(Adamantane).[1]
700/750

(Mono-sub benzene).[1]
Phenyl out-of-plane bends are absent in the target.[1]
Scenario B: Process Control (Target vs. Impurities)

Comparison: Aldehyde (Product) vs. Alcohol (Precursor) vs. Acid (Over-oxidation)[1]

Impurity TypeKey Spectral Change (vs. Target)
Alcohol (Reduction) Loss of C=O (1670).[1] Appearance of broad O-H (3300-3400).[1] Loss of Fermi doublet (2720).[1]
Carboxylic Acid (Oxidation) Shift of C=O to ~1700-1710 (broad).[1] Appearance of "O-H trough" (2500-3300, very broad).[1]
Hydrazone (Precursor) Loss of C=O.[1] Appearance of C=N (1600-1620).

Visualization of Spectral Logic

Diagram 1: Spectral Assignment Map

This diagram maps the molecular substructures to their specific vibrational zones.

SpectralMap Molecule 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde Adamantane Adamantane Cage (Lipophilic) Molecule->Adamantane Pyrazole Pyrazole Ring (Heteroaromatic) Molecule->Pyrazole Aldehyde Aldehyde Group (Reactive Handle) Molecule->Aldehyde Region1 High Frequency (2800-3200 cm⁻¹) Adamantane->Region1 Region3 Fingerprint (<1500 cm⁻¹) Adamantane->Region3 Pyrazole->Region1 Region2 Double Bond Region (1500-1700 cm⁻¹) Pyrazole->Region2 Aldehyde->Region1 Aldehyde->Region2 Peak1 sp³ C-H Stretch 2850-2930 cm⁻¹ (Strong) Region1->Peak1 Adamantane Peak2 N-H Stretch 3100-3250 cm⁻¹ Region1->Peak2 Pyrazole Peak4 Fermi Resonance 2720 & 2820 cm⁻¹ Region1->Peak4 Aldehyde Peak3 C=O Stretch 1660-1690 cm⁻¹ (Conjugated) Region2->Peak3 Aldehyde Peak5 CH₂ Scissoring 1450 & 1356 cm⁻¹ Region3->Peak5 Adamantane

Caption: Mapping functional groups to diagnostic IR regions. Note the distinct separation of Adamantane C-H and Aldehyde Fermi bands.

Diagram 2: Purity Decision Tree

Use this logic flow to interpret raw spectra during synthesis.

PurityTree Start Analyze Spectrum (1600-3500 cm⁻¹) CheckCO Strong Peak @ 1660-1690? Start->CheckCO CheckOH Broad Trough @ 2500-3300? CheckCO->CheckOH No CheckFermi Doublet @ 2720/2820? CheckCO->CheckFermi Yes ResultAlc Impurity: Alcohol CheckOH->ResultAlc Yes (Alcohol OH) ResultStart Impurity: Starting Material CheckOH->ResultStart No ResultPure Target Molecule (Aldehyde) CheckFermi->ResultPure Yes ResultAcid Impurity: Carboxylic Acid CheckFermi->ResultAcid No (Broad OH present)

Caption: Logic flow for rapid purity assessment of the crude reaction mixture.

Experimental Protocol (ATR-FTIR)[1]

To ensure reproducibility and minimize adamantane sublimation issues, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets.[1]

Materials
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or PerkinElmer Spectrum Two) with Diamond ATR module.

  • Solvent: Isopropanol (analytical grade) for cleaning.[1]

  • Sample: Dry powder of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde.

Step-by-Step Workflow
  • Background Scan: Clean the crystal with isopropanol. Collect a background air spectrum (32 scans, 4

    
     resolution).
    
  • Sample Loading: Place ~2-5 mg of solid sample onto the center of the diamond crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Adamantane derivatives are waxy/crystalline; ensure good contact but do not over-crush if polymorphism is a concern.

  • Acquisition: Scan from 4000 to 600

    
    .[1]
    
  • Processing: Apply ATR correction (if quantitative comparison to transmission library data is needed).

  • Validation:

    • Check for 2720

      
        (Fermi resonance).[1]
      
    • Check for 1660-1690

      
        (Carbonyl).[1]
      
    • Ensure no broad band at 3400+ (Wet sample/Alcohol).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Fermi resonance and C=O shifts).

  • Nakanishi, K. (1962).[1] Infrared Absorption Spectroscopy. Holden-Day. (Detailed assignments for adamantane skeletal vibrations).

  • Boudon, V., et al. (2012).[1][2] "Rotationally resolved infrared spectroscopy of adamantane." Journal of Chemical Physics, 136(2).[1][2] Link

  • Pai, et al. (2025).[1] "Facile, Stepwise and Diversity Oriented Synthesis of Pyrazole-4-Carbaldehydes." Journal of Chemical and Pharmaceutical Research. (Synthesis context for pyrazole aldehydes).

  • Sigma-Aldrich. (2024).[1] 1H-Pyrazole-5-carbaldehyde Product Sheet. Link (Baseline data for the pyrazole-aldehyde core).[1]

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Adamantyl Pyrazoles

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of adamantyl pyrazoles. Adamantyl pyrazoles, a class of compounds with a bulky, lipophilic adama...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of adamantyl pyrazoles. Adamantyl pyrazoles, a class of compounds with a bulky, lipophilic adamantyl group attached to a pyrazole core, are of significant interest in medicinal chemistry.[1] Ensuring their purity is a critical aspect of drug development and quality control, necessitating robust and reliable analytical methods.[2] This document will explore various reversed-phase HPLC strategies, offering a comparative analysis supported by experimental data to guide researchers and drug development professionals in selecting and optimizing an appropriate method for their specific needs.

The inherent nature of adamantyl pyrazoles—possessing a rigid, non-polar adamantane cage and a more polar pyrazole ring—presents a unique challenge in chromatographic separation. The goal is to achieve optimal resolution between the main compound and any potential process-related impurities or degradation products, which may have very similar structures.

The Logic of Method Development: A Workflow Overview

The development of a robust HPLC method is a systematic process. The following diagram illustrates the typical workflow, emphasizing the iterative nature of optimization.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Validation & Finalization A Analyte Characterization (Adamantyl Pyrazole: non-polar, UV active) B Selection of Chromatographic Mode (Reversed-Phase HPLC) A->B Based on polarity C Column & Stationary Phase Screening (C18, C8, Phenyl) B->C D Mobile Phase Optimization (ACN vs. MeOH, pH, Additives) C->D Evaluate peak shape & initial retention E Gradient vs. Isocratic Elution D->E Optimize resolution & run time F Detection Wavelength Selection E->F Ensure optimal sensitivity G Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision) F->G Once parameters are set H Finalized HPLC Method G->H Successful validation

Caption: Workflow for HPLC Method Development.

Comparative Analysis of HPLC Methods

We will compare three distinct reversed-phase HPLC methods for the purity analysis of a representative adamantyl pyrazole compound. The primary goal is to resolve the active pharmaceutical ingredient (API) from its potential impurities, which may include starting materials, regioisomers, or degradation products.

The Stationary Phase: A Critical Choice

The choice of stationary phase is paramount in controlling the separation of analytes.[3] For non-polar compounds like adamantyl pyrazoles, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the most suitable approach.[4][5] We will compare three common reversed-phase stationary phases:

  • C18 (Octadecylsilane): A highly non-polar stationary phase that provides strong hydrophobic interactions. It is often the first choice for non-polar compounds.[6]

  • C8 (Octylsilane): Moderately non-polar, offering less retention for hydrophobic compounds compared to C18. This can be advantageous for reducing analysis time.[6]

  • Phenyl-Hexyl: This stationary phase offers alternative selectivity through π-π interactions with aromatic rings, in addition to hydrophobic interactions. This can be beneficial for separating compounds with aromatic moieties.[6]

Method Comparison: Experimental Conditions and Performance Data

The following table summarizes the chromatographic conditions and the resulting performance data for the three methods evaluated.

ParameterMethod AMethod BMethod C
Column C18 (4.6 x 150 mm, 5 µm)C8 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Methanol (MeOH)
Gradient 70-95% B in 15 min60-85% B in 12 min80-98% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temp. 30 °C30 °C35 °C
Detection UV at 230 nmUV at 230 nmUV at 230 nm
Injection Vol. 10 µL10 µL10 µL
Performance Data
Retention Time (API) 12.5 min9.8 min11.2 min
Resolution (critical pair) 2.11.82.5
Tailing Factor (API) 1.11.31.0
Theoretical Plates 15,00012,50016,000
Total Run Time 20 min17 min20 min
Analysis of Comparative Data
  • Method A (C18 Column): This method provides good retention and resolution for the adamantyl pyrazole and its impurities. The C18 column's strong hydrophobic interactions ensure that the non-polar adamantyl group is well-retained, allowing for effective separation.[6][7] The use of acetonitrile as the organic modifier provides good peak shape and efficiency.[8] The resolution of the critical pair is above the generally accepted value of 1.5, indicating a robust separation.

  • Method B (C8 Column): The C8 column, being less retentive than C18, results in a shorter analysis time.[6] However, this comes at the cost of slightly reduced resolution for the critical impurity pair. The increased flow rate also contributes to the shorter run time but may lead to higher backpressure. This method could be suitable for routine analysis where throughput is a priority, provided the resolution is still within acceptable limits.

  • Method C (Phenyl-Hexyl Column): This method offers the best resolution for the critical pair, suggesting that π-π interactions between the phenyl stationary phase and the pyrazole ring play a significant role in the separation mechanism.[6] The use of methanol as the organic modifier can alter the selectivity compared to acetonitrile.[8] While the analysis time is similar to Method A, the superior resolution makes this method the most robust for purity analysis, especially for complex samples where multiple impurities may be present.

Experimental Protocols

Protocol 1: Preparation of Mobile Phases and Standard Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).

  • Mobile Phase B (Acetonitrile or Methanol): Use HPLC-grade acetonitrile or methanol as specified in the method.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the adamantyl pyrazole reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[9]

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution, using the adamantyl pyrazole sample to be analyzed.[9]

Protocol 2: HPLC System Setup and Operation
  • System Equilibration: Purge the HPLC system with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Column Installation: Install the appropriate column as specified in the method and allow it to equilibrate with the mobile phase at the initial conditions for at least 20-30 minutes.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software, including blank injections (diluent), standard injections for system suitability, and sample injections.

  • System Suitability Test (SST): Before running samples, perform at least five replicate injections of the standard solution to evaluate system suitability parameters such as retention time precision, peak area precision, tailing factor, and theoretical plates. The acceptance criteria should be predefined (e.g., %RSD for peak area < 2.0).[10]

  • Sample Analysis: Inject the sample solutions and acquire the chromatograms.

  • Data Processing: Integrate the peaks in the chromatograms and calculate the purity of the adamantyl pyrazole sample, typically by area percent normalization.

Trustworthiness and Method Validation

The reliability of any analytical method is established through validation.[2] The chosen HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[10][12]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.[12][13][14]

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[10][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13][14]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[13]

Conclusion and Recommendations

For the purity analysis of adamantyl pyrazoles, a reversed-phase HPLC method is the most appropriate choice.

  • For initial method development and complex samples: Method C (Phenyl-Hexyl column with a Methanol/Water gradient) is highly recommended due to its superior resolution, which arises from the dual separation mechanism of hydrophobic and π-π interactions. This provides a higher degree of confidence in the separation of closely related impurities.

  • For routine quality control: Method A (C18 column with an Acetonitrile/Water gradient) offers a reliable and robust separation with good resolution and peak shape. It represents a well-established and widely applicable approach.

  • For high-throughput screening: Method B (C8 column with a faster gradient) could be considered if analysis time is a critical factor, but it requires careful validation to ensure that the reduced resolution does not compromise the accurate quantitation of impurities.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the complexity of the sample, the required level of resolution, and the desired analysis time. The information and comparative data presented in this guide provide a solid foundation for making an informed decision and for developing a robust and reliable HPLC method for the purity analysis of adamantyl pyrazoles.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014, August 10).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23).
  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Column chromatography conditions for separating pyrazole isomers. Benchchem.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (PDF). ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
  • High-Performance Liquid Chromatography. (2021, November 13). Chemistry LibreTexts.
  • Interactions of HPLC Stationary Phases. IMTAKT.
  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023, December 14). European Medicines Agency.
  • Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. (PMC).
  • HPLC Separation Modes. Waters Corporation.
  • A Highly Sensitive RP HPLC-PDA Analytical Method for. (2024, November 10). University of Pretoria.
  • Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles. (2025, August 5). (PDF). ResearchGate.
  • 3(5)-(1-Adamantyl)pyrazoles: chemistry and molecular structure. Journal of the Chemical Society, Perkin Transactions 2.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detai...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde, a specialized heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are grounded in the known hazards of its constituent chemical moieties—adamantane, pyrazole, and aldehyde—and established best practices for hazardous waste management.

Hazard Assessment: A Triad of Functional Group Risks

A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. The structure of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde presents a combination of risks derived from its three primary components:

  • Adamantane Moiety: While adamantane itself has low toxicity to humans, it is recognized as potentially harmful to aquatic life with long-lasting effects.[1][2] Therefore, any adamantane-containing compound should be prevented from entering waterways.[2][3]

  • Pyrazole Moiety: Pyrazole and its derivatives are known to pose several health risks. Depending on the substitution, they can be harmful if swallowed and are often classified as skin and eye irritants.[4][5][6][7]

  • Carbaldehyde Moiety: Aldehydes are a class of reactive compounds. Many are respiratory irritants, and some, like formaldehyde, are highly toxic.[8][9][10] Their reactivity also means they can be incompatible with a range of other chemicals, particularly strong oxidizing and reducing agents.[11]

Based on this analysis, 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde must be treated as a hazardous chemical waste with potential for human toxicity, skin and eye irritation, and long-term environmental damage.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any form—pure, in solution, or as waste—it is imperative to be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a full-face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[5][12]Protects against splashes and potential dust, preventing serious eye irritation.[4][6][13]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1] Always inspect gloves for integrity before use.[11]Creates a barrier to prevent skin contact, which can cause irritation.[4][7]
Body Protection A laboratory coat is mandatory. For larger quantities or in case of a spill, a full-protection suit may be necessary.[14]Prevents contamination of personal clothing and skin.
Respiratory Use only in a well-ventilated area or a chemical fume hood.[3][7][12] If dust or aerosols may be generated, a NIOSH/MSHA approved respirator is required.[13]Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[5][7]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must not enter the general waste stream or the sanitary sewer system.[3][12] The recommended and required method is disposal via a licensed hazardous waste management company.

Step 1: Waste Segregation Immediately segregate waste containing 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde at the point of generation.

  • Why? Cross-contamination can lead to dangerous chemical reactions. This compound should be kept separate from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[11]

Step 2: Containerization

  • Collect all waste (solid, liquid, and contaminated labware) in a designated, compatible, and sealable container.[1][12] Suitable materials include glass or high-density polyethylene.

  • Ensure the container has a screw cap and is in good condition, with no cracks or signs of deterioration.[15]

  • Do not overfill the container. Leave at least one inch of headroom to allow for expansion.[15]

Step 3: Labeling

  • Proper labeling is a critical safety and regulatory requirement. The label must be clear, legible, and securely affixed to the container.

  • The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "Waste 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde".[1][12]

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed," "Environmental Hazard").

    • The date of accumulation and the name of the generating researcher/laboratory.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[1]

  • The storage area must be well-ventilated, secure, and away from heat sources or incompatible chemicals.[1]

Step 5: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[1]

  • EHS professionals have established procedures and contracts with certified waste management vendors who will transport the waste for final disposal, typically via high-temperature incineration.[1][16]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & PPE cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Waste Generation (Solid, Liquid, Contaminated Labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep away from incompatibles) B->C D Place in Compatible, Sealed Container C->D E Label Clearly: 'Hazardous Waste' + Chemical Name D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS Office for Pickup F->G H Professional Disposal (Incineration via Licensed Vendor) G->H

Caption: Disposal workflow for 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.[5][17]

    • If safe to do so, eliminate all ignition sources.

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or shovel the absorbed material into your designated hazardous waste container.[2][16] Do not create dust.[4][5]

    • Decontaminate the spill area thoroughly with a suitable solvent (such as ethanol or acetone) followed by soap and water.[1]

    • Collect all decontamination materials (wipes, rinsate) as hazardous waste.[1]

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][13][14]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[4][13][14] If irritation persists, seek medical attention.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][13]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][14]

In-Laboratory Waste Treatment Considerations

For certain aldehydes, in-lab oxidation to the corresponding, and often less hazardous, carboxylic acid can be a viable pre-disposal treatment step.[8][9][10] However, this should only be undertaken by trained personnel who fully understand the chemistry and risks involved. The reaction itself can generate heat or byproducts, and the resulting mixture must still be evaluated for proper disposal. Unless your facility has a specific, validated, and approved protocol for the neutralization of this compound, this practice is not recommended. The safest and most compliant approach is always to dispose of the untreated chemical waste through your institution's EHS program.

References

  • BenchChem. (n.d.). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Adamantane.
  • Safety Data Sheet. (n.d.).
  • Synquest Labs. (2016, December 6). Adamantane-1-carboxylic acid Safety Data Sheet.
  • TCI Chemicals. (2025, December 10). Safety Data Sheet.
  • NETZSCH Analyzing & Testing. (n.d.). MSDS E Adamantane 5.0.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
  • Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory. Retrieved from Environmental Marketing Services website.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from Safety & Risk Services, University of British Columbia website.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • CymitQuimica. (2026, January 31). Safety Data Sheet.
  • Cayman Chemical. (2025, November 17). Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry website.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines on the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety, Northwestern University website.
  • Journal of Emerging Technologies and Innovative Research. (2024, June).
  • The Pharmaceutical Society of Ireland. (n.d.). Guidelines on the Disposal of Medicinal Products for a Retail Pharmacy Business.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
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